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  • Product: 3-Ethenyl-4-fluoropyridin-2-OL
  • CAS: 2126177-70-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidation of 3-Ethenyl-4-fluoropyridin-2-OL via Single-Crystal X-ray Diffraction

Foreword: The Imperative of Structural Chemistry in Drug Discovery In the landscape of modern drug development, an unambiguous understanding of a molecule's three-dimensional architecture is not merely advantageous; it i...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Structural Chemistry in Drug Discovery

In the landscape of modern drug development, an unambiguous understanding of a molecule's three-dimensional architecture is not merely advantageous; it is fundamental. The precise arrangement of atoms in space governs molecular interactions, dictates binding affinities, and ultimately defines the pharmacological profile of a therapeutic candidate. For novel heterocyclic compounds such as 3-Ethenyl-4-fluoropyridin-2-OL, a substituted pyridin-2-ol, this understanding is paramount. The pyridin-2-ol scaffold is a privileged structure in medicinal chemistry, and the introduction of fluorine and ethenyl substituents can profoundly influence properties like metabolic stability, membrane permeability, and target engagement.

This guide provides a comprehensive, in-depth methodology for the structural elucidation of 3-Ethenyl-4-fluoropyridin-2-OL, from synthesis and crystallization to final structural refinement using single-crystal X-ray diffraction (SCXRD). As no crystal structure for this specific molecule is publicly available, this document serves as both a procedural roadmap and a testament to the power of crystallographic techniques in de novo structural analysis. We will explore not just the "how," but the critical "why" behind each experimental choice, offering a framework applicable to other novel small molecules on the frontier of pharmaceutical research.

Part 1: Synthesis and Crystallization – From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent, often challenging, process of obtaining a high-quality single crystal.

Proposed Synthetic Pathway

A plausible synthetic route to 3-Ethenyl-4-fluoropyridin-2-OL can be envisioned starting from a suitable pyridine N-oxide precursor, a common strategy for functionalizing the pyridine ring.[1][2] The N-oxide activates the ring towards certain nucleophilic and electrophilic substitutions.

Synthetic_Pathway A 4-Fluoropyridine B 4-Fluoropyridine N-oxide A->B Oxidation (e.g., m-CPBA) C 3-Bromo-4-fluoropyridine N-oxide B->C Bromination (e.g., NBS) D 3-Bromo-4-fluoropyridin-2-ol C->D Rearrangement (e.g., Ac2O, heat) E 3-Ethenyl-4-fluoropyridin-2-OL D->E Stille or Suzuki Coupling (e.g., Vinyltributyltin or Potassium vinyltrifluoroborate)

Caption: Proposed synthetic route for 3-Ethenyl-4-fluoropyridin-2-OL.

This multi-step synthesis involves common organic transformations, and purification at each stage, typically by column chromatography, is crucial to ensure the final product is of sufficient purity for crystallization.

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most significant bottleneck in structure determination.[3][4] A suitable crystal should be a well-formed, single entity, free of cracks or defects, and typically between 0.1 and 0.3 mm in its largest dimension.[5] The key is to achieve a state of slow supersaturation, allowing for ordered molecular packing rather than rapid precipitation.

  • Solvent Selection: Begin by assessing the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, acetone, methanol, water). An ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but more soluble upon heating.

  • Crystallization Techniques: Employ multiple methods in parallel to maximize the chances of success.

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed.[6] The slow removal of the solvent gradually increases the concentration, leading to crystallization.

    • Vapor Diffusion: This is a highly effective method for small quantities.[6] Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

    • Solvent Layering: Carefully layer a less dense anti-solvent on top of a more dense, concentrated solution of the compound.[6] Slow diffusion at the interface of the two solvents can promote crystal growth.

    • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to further decrease solubility.

TechniquePrincipleAdvantagesCommon Solvents
Slow Evaporation Gradual removal of solvent to increase concentration.Simple setup.Dichloromethane, Acetone
Vapor Diffusion Introduction of an anti-solvent via the vapor phase.Excellent for small quantities, fine control.Inner: Toluene; Outer: Hexane
Solvent Layering Direct diffusion between a solvent and an anti-solvent.Good for systems with specific miscibility.Lower: Dichloromethane; Upper: Hexane
Cooling Decreasing solubility with decreasing temperature.Effective for compounds with high temperature-dependent solubility.Methanol, Ethanol, Acetonitrile

Part 2: Single-Crystal X-ray Diffraction – Illuminating the Atomic Arrangement

Once a suitable crystal is obtained, the process of X-ray diffraction can begin. This non-destructive technique provides detailed information about the unit cell dimensions, bond lengths, bond angles, and overall molecular conformation.[7]

SCXRD_Workflow cluster_0 Data Collection cluster_1 Data Processing cluster_2 Structure Solution & Refinement A Crystal Mounting B Mount on Diffractometer A->B C Data Collection Strategy B->C D X-ray Exposure & Data Acquisition C->D E Integration of Reflections D->E F Scaling and Merging E->F G Space Group Determination F->G H Structure Solution (e.g., Direct Methods) G->H I Model Building H->I J Structure Refinement I->J K Validation and Final Model J->K

Caption: The workflow for single-crystal X-ray diffraction analysis.

Data Collection
  • Crystal Mounting: A selected crystal is carefully mounted on a cryoloop, typically with a small amount of cryoprotectant oil (e.g., Paratone-N) to prevent ice formation.

  • Diffractometer Setup: The mounted crystal is placed on the goniometer head of the diffractometer and flash-cooled in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern.

  • X-ray Source: X-rays are generated, commonly using a molybdenum or copper anode. For this analysis, molybdenum Kα radiation (λ = 0.71073 Å) is a standard choice.[7]

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations using a detector (e.g., a CCD or CMOS detector). The positions and intensities of the diffracted spots are recorded.

Structure Solution and Refinement

This phase translates the raw diffraction data into a chemically meaningful atomic model.

  • Data Integration and Scaling: The collected images are processed to determine the intensities and positions of each reflection. These intensities are then scaled and merged to create a single reflection file.

  • Space Group Determination: Based on the symmetry of the diffraction pattern, the crystal system and space group are determined. This defines the symmetry operations within the unit cell.

  • Structure Solution (The Phase Problem): The intensities of the reflections are known, but their phases are lost during the experiment. For small molecules, direct methods are typically employed.[8] These are statistical methods that use relationships between the intensities of certain reflections to predict the initial phases.

  • Model Building: The initial phases are used to calculate an electron density map. Peaks in this map correspond to atomic positions. An initial molecular model is built by assigning atom types to these peaks.

  • Structure Refinement: This is an iterative process of adjusting the atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the observed diffraction data and the data calculated from the model.[9][10] This is typically done using a least-squares minimization algorithm. The quality of the refinement is monitored by the R-factor (R1), which should ideally be below 5% for a well-resolved structure.

Part 3: Anticipated Structural Features and Data

While the actual structure of 3-Ethenyl-4-fluoropyridin-2-OL is yet to be determined, we can anticipate several key structural features based on known chemical principles and data from analogous structures.

  • Tautomerism: The pyridin-2-ol core exists in equilibrium with its pyridin-2-one tautomer. The solid-state structure will likely favor one form, with the pyridin-2-one being common due to the stability of the amide-like functionality.

  • Planarity and Conformation: The pyridine ring itself will be planar. The orientation of the ethenyl group relative to the ring will be of interest, as will any intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups of the pyridin-2-one tautomer.

  • Intermolecular Interactions: Hydrogen bonding is expected to play a significant role in the crystal packing. For the pyridin-2-one tautomer, N-H···O=C hydrogen bonds could form dimers or chains. C-H···F interactions may also be present.

Hypothetical Crystallographic Data Table

The final output of a successful structure determination is a set of crystallographic data, typically presented in a standardized format.

ParameterHypothetical ValueDescription
Chemical FormulaC₇H₆FNOThe elemental composition of the molecule.
Formula Weight139.13The molecular weight of the compound.
Crystal SystemMonoclinicThe crystal lattice system (e.g., triclinic, monoclinic, orthorhombic).
Space GroupP2₁/cThe specific symmetry group of the crystal.
a, b, c (Å)8.5, 10.2, 7.1The dimensions of the unit cell.
α, β, γ (°)90, 105.4, 90The angles of the unit cell.
Volume (ų)592.3The volume of the unit cell.
Z4The number of molecules in the unit cell.
R1 [I > 2σ(I)]0.045A measure of the agreement between the model and the data.
wR2 (all data)0.115A weighted R-factor based on all data.

Conclusion: The Power of Definitive Structural Data

The rigorous application of single-crystal X-ray diffraction provides an unparalleled level of detail in molecular structure determination. For a novel compound like 3-Ethenyl-4-fluoropyridin-2-OL, this information is invaluable. It confirms the chemical connectivity, reveals the precise three-dimensional shape, and elucidates the subtle intermolecular interactions that govern its solid-state properties. This definitive structural data serves as a critical foundation for further research, enabling rational drug design, structure-activity relationship studies, and a deeper understanding of its potential as a therapeutic agent. The methodologies outlined in this guide provide a robust framework for achieving this essential goal.

References

  • SPT Labtech. Chemical crystallization.

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(9), 3122-3145.

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1109-1115.

  • AZoM. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction.

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  • Bouslama, L., et al. (2020). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 199, 112386.

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  • Pouliot, M., & Charette, A. B. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174.

  • Dar'in, D., et al. (2018). Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides. Green Chemistry, 20(13), 2963-2967.

  • Krajczyk, A., & Boryski, J. (2019). Scheme 17. Synthesis of appropriately substituted pyridine-2-ones via Dimroth rearrangement. ResearchGate.

  • Ogiwara, Y., & Sakai, N. (2024). Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. The Journal of Organic Chemistry.

  • Palatinus, L., et al. (2021). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. Acta Crystallographica Section A, 77(Pt 2), 176-189.

  • Bruker. (2020). What is Single Crystal X-ray Diffraction?. YouTube.

  • University of Zurich, Department of Chemistry. Preparation of Single Crystals for X-ray Diffraction.

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Exploratory

The Tunable World of Fluorinated Vinylpyridine Derivatives: A Guide to Their Electronic Properties and Applications

An In-depth Technical Guide: Foreword: The Strategic Imperative of Fluorination In the landscape of materials science and medicinal chemistry, the strategic incorporation of fluorine into organic molecules represents a p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide:

Foreword: The Strategic Imperative of Fluorination

In the landscape of materials science and medicinal chemistry, the strategic incorporation of fluorine into organic molecules represents a paradigm of precision engineering. The "fluorine effect" is not a monolithic concept but a nuanced interplay of inductive and resonance effects that can profoundly alter a molecule's fundamental electronic character.[1][2] When applied to the versatile vinylpyridine scaffold—a structure already rich in chemical potential—fluorination unlocks a vast design space for materials with tailored electronic properties. This guide provides a comprehensive exploration of the electronic properties of fluorinated vinylpyridine derivatives, offering a foundational understanding for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to explain the causality behind structure-property relationships and the experimental choices made to elucidate them.

The Theoretical Bedrock: How Fluorine Sculpts the Electronic Landscape

The introduction of fluorine onto the vinylpyridine framework initiates a powerful electronic perturbation. Understanding this is key to predicting and controlling molecular behavior. The effects are primarily twofold:

  • Inductive Effect (σ-withdrawal): Fluorine is the most electronegative element. Through the sigma bond framework, it strongly withdraws electron density from the ring and the vinyl group. This effect is distance-dependent and is most pronounced at the carbon atom directly bonded to fluorine.[2]

  • Resonance Effect (π-donation): Fluorine's lone pairs can participate in resonance, donating electron density back into the π-system. While this effect is generally weaker than its inductive pull, it plays a crucial role in modulating the electronic structure, particularly when fluorine is positioned para to a key functional group.[3]

This dual influence is what makes fluorination such a powerful tool. The net result is a significant stabilization (lowering of energy) of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] This stabilization is critical; it enhances resistance to oxidative degradation and facilitates electron injection, making these materials prime candidates for n-type semiconductors in organic electronics.[4][5]

The position of the fluorine atom is a critical design parameter. Fluorination adjacent to the pyridine nitrogen, for example, significantly lowers the ring's basicity (pKa) by withdrawing electron density from the nitrogen lone pair.[2] This has profound implications in drug design, affecting receptor binding and pharmacokinetic profiles.[2][6]

cluster_F Fluorine Atom cluster_Ring Pyridine Ring F F Ring Aromatic π-System F->Ring Inductive Withdrawal (σ-effect, Dominant) F->Ring Resonance Donation (π-effect, Weaker) caption Diagram 1: The dual electronic nature of fluorine substituents.

Diagram 1: The dual electronic nature of fluorine substituents.

Synthesis: Building the Molecular Toolkit

While a full synthetic review is beyond our scope, understanding the origins of these molecules is essential. Key strategies include:

  • Direct C-H Fluorination: Advances in catalysis allow for the selective fluorination of C-H bonds adjacent to the pyridine nitrogen using reagents like AgF₂.[7][8] This "late-stage" functionalization is invaluable for modifying complex molecules.

  • Nucleophilic Aromatic Substitution (SNAr): Starting with highly fluorinated pyridines, such as pentafluoropyridine, allows for the stepwise substitution of fluorine atoms with other nucleophiles, followed by the introduction of the vinyl group.[9]

  • Cycloaddition Reactions: De novo synthesis of the fluorinated pyridine ring can be achieved through methods like [3+3] cycloaddition of isocyanides with difluorocyclopropenes.[10]

  • Vinyl Group Installation: The vinyl moiety can be introduced via various methods, including Wittig-type reactions or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) on a halogenated fluoropyridine precursor.[1]

The choice of synthetic route is dictated by the desired fluorination pattern and the availability of starting materials. Each approach offers a pathway to a unique set of derivatives with distinct electronic profiles.

Experimental Characterization: From Theory to Measurement

Validating theoretical predictions and quantifying the electronic properties of new derivatives requires a suite of analytical techniques. The causality behind selecting these methods is to build a self-validating picture of the molecule's electronic structure.

cluster_synthesis Synthesis & Purification cluster_char Characterization cluster_eval Application & Evaluation S Derivative Synthesis P Purification (Chromatography, Recrystallization) S->P NMR Structural Verification (NMR, IR, Mass Spec) P->NMR Confirm Structure CV Electrochemical Analysis (Cyclic Voltammetry) P->CV Determine HOMO/LUMO UV Optical Analysis (UV-Vis Spectroscopy) P->UV Determine Optical Gap XPS Surface/Elemental Analysis (XPS) P->XPS Probe Core Levels Bio Biological Assay (e.g., Receptor Binding) NMR->Bio Purity & Identity Device Device Fabrication (OLED, OFET) CV->Device Energy Level Matching UV->Device Optical Properties Perf Performance Testing Device->Perf Bio->Perf caption Diagram 2: A generalized workflow for the investigation of novel fluorinated vinylpyridine derivatives. Diagram 3: Impact of Fluorination on Frontier Molecular Orbitals Energy Energy Highly Fluorinated Highly Fluorinated Non-Fluorinated Non-Fluorinated Moderately Fluorinated Moderately Fluorinated Scale_Top -1.0 Scale_Mid -3.0 Scale_Bot -6.0 NF_LUMO LUMO NF_HOMO HOMO NF_LUMO->NF_HOMO Large Gap MF_LUMO LUMO NF_LUMO->MF_LUMO Stabilization MF_HOMO HOMO NF_HOMO->MF_HOMO Stabilization MF_LUMO->MF_HOMO Medium Gap HF_LUMO LUMO MF_LUMO->HF_LUMO Stabilization HF_HOMO HOMO MF_HOMO->HF_HOMO Stabilization HF_LUMO->HF_HOMO Smaller Gap

Diagram 3: Impact of Fluorination on Frontier Molecular Orbitals.

Table 1: Representative Electronic Properties of Fluorinated Pyridine Derivatives

(Note: The following values are illustrative examples based on trends reported in the literature to demonstrate the effect of fluorination. Actual values are highly dependent on the specific molecular structure and measurement conditions.)

Compound ClassFluorination PatternRepresentative HOMO (eV)Representative LUMO (eV)HOMO-LUMO Gap (eV)Key Implication
Pyridine None-5.60-1.304.30Baseline, hole-transporting tendency
Monofluoropyridine 2-Fluoro-5.80-1.454.35Lowered basicity, modest orbital stabilization [11]
Difluoropyridine 2,6-Difluoro-6.05-1.654.40Enhanced electron-accepting character [12]
Polyfluoropyridine Pentafluoro-6.50-2.104.40Strong electron acceptor, precursor for SNAr [9]
Fluorinated Vinylpyridine 2-Fluoro-4-vinylpyridine-5.85-1.554.30Tuned for polymerization and electronic applications
Perfluoroalkylated Pyridine 2-(Trifluoromethyl)pyridine-6.20-1.904.30Increased metabolic stability and lipophilicity [13]

Applications: Translating Electronic Properties into Function

The ability to precisely tune the electronic properties of vinylpyridine derivatives via fluorination has led to their application in diverse, high-value fields.

  • Organic Electronics: The lowered LUMO levels of fluorinated pyridines make them excellent electron-transporting materials (ETMs) and n-channel semiconductors for OLEDs and OFETs. [4][5]Their enhanced stability against oxidation also contributes to longer device lifetimes. Polymers derived from fluorinated vinylpyridines combine these electronic benefits with solution processability. [14][15]

  • Drug Development: In medicinal chemistry, fluorination is a well-established strategy to enhance drug efficacy. [6]Modifying the electronic distribution on the pyridine ring alters its pKa, which can optimize interactions with biological targets. [2]Furthermore, the C-F bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability. [1][2][13]The altered lipophilicity, also an electronic effect, can improve a drug's ability to cross cell membranes. [16]

Conclusion and Future Outlook

Fluorinated vinylpyridine derivatives represent a class of compounds where structure dictates function with remarkable clarity. By leveraging the powerful and predictable electronic effects of fluorine, scientists can rationally design molecules with specific HOMO/LUMO energies, stability, and reactivity profiles. The experimental workflows outlined herein provide a robust framework for validating these designs and correlating molecular properties with performance in real-world applications.

Future research will likely focus on developing more sophisticated multi-fluorinated and poly-functionalized derivatives, exploring novel polymerization techniques to create advanced electronic materials, and applying machine learning models to predict the electronic properties of vast virtual libraries, thereby accelerating the discovery of next-generation materials and therapeutics.

References

  • ResearchGate. (n.d.). Synthetic approaches to fluorinated derivatives of 4-(vinylthio)pyridine. Available from: [Link]

  • Kee, C. W., et al. (2022). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. PMC. Available from: [Link]

  • Becke, A. D., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC. Available from: [Link]

  • Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 23(34), 18958-18974. Available from: [Link]

  • USGS Publications Warehouse. (n.d.). Pyridine radical cation and its fluorine substituted derivatives. Available from: [Link]

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  • Zafrani, A., et al. (2022). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. Available from: [Link]

  • IntechOpen. (2018). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Ring‐Fluorinated Pyridines | Request PDF. Available from: [Link]

  • Hussain, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Available from: [Link]

  • Gwyther, J., et al. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 52(4), 1471-1496. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl fluoride synthesis by fluorination. Available from: [Link]

  • Journal of the American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Available from: [Link]

  • ResearchGate. (n.d.). Selective fluorination of pyridine and its derivatives in the presence of high-oxidation-state transition metals | Request PDF. Available from: [Link]

  • PMC. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Available from: [Link]

  • Chemical Communications. (2020). Cu/base co-catalyzed [3+3] cycloaddition for the synthesis of highly functionalized 4-fluoropyridines. Available from: [Link]

  • DSpace@MIT. (n.d.). Heavily fluorinated electronic polymers. Available from: [Link]

  • Amrollahi, M. A. (2014). Synthesis of Fluorinated Pyridines as 19F NMR pH Indicators. JOURNAL OF ADVANCES IN CHEMISTRY, 10(3), 2441–2446. Available from: [Link]

  • ResearchGate. (n.d.). meta-Selective Fluorination of Pyridine Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Electrical conductivity and optical properties of copolymers based on 4-vinylpyridine and tetralincyclobutylhydroxyethylmethacrylate | Request PDF. Available from: [Link]

  • PMC. (2021). Driving the Emission Towards Blue by Controlling the HOMO‐LUMO Energy Gap in BF2‐Functionalized 2‐(Imidazo[1,5‐a]pyridin‐3‐yl)phenols. Available from: [Link]

  • University of Wisconsin-Eau Claire. (n.d.). Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. Available from: [Link]

  • ResearchGate. (n.d.). Poly(2‐vinylpyridine) as an Additive for Enhancing N‐Type Organic Thin‐Film Transistor Stability | Request PDF. Available from: [Link]

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  • PMC. (n.d.). Photoinduced [4 + 2]-cycloaddition reactions of vinyldiazo compounds for the construction of heterocyclic and bicyclic rings. Available from: [Link]

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  • Journal of the American Chemical Society. (2022). Asymmetric Photochemical [2 + 2]-Cycloaddition of Acyclic Vinylpyridines through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. Available from: [Link]

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Sources

Foundational

UV-Vis absorption spectra of 3-Ethenyl-4-fluoropyridin-2-OL

An In-Depth Technical Guide to the UV-Vis Absorption Spectra of 3-Ethenyl-4-fluoropyridin-2-OL Abstract This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption properties of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the UV-Vis Absorption Spectra of 3-Ethenyl-4-fluoropyridin-2-OL

Abstract

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption properties of 3-Ethenyl-4-fluoropyridin-2-OL. As this molecule is a substituted 2-pyridone, its spectral characteristics are dominated by a critical chemical principle: keto-enol tautomerism. The equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms is highly sensitive to the solvent environment. This guide details a robust experimental protocol designed to probe this tautomerism, explains the electronic transitions responsible for the observed absorption bands, and interprets the spectral data in the context of molecular structure and solvent-solute interactions. The insights provided herein are essential for researchers in drug development and materials science who rely on accurate spectroscopic characterization for structural elucidation, purity assessment, and understanding molecular behavior in different chemical environments.

Introduction: The Structural and Spectroscopic Complexity of a Substituted 2-Pyridone

3-Ethenyl-4-fluoropyridin-2-OL is a heterocyclic compound featuring a pyridine core modified with three key substituents: a fluorine atom at position 4, an ethenyl (vinyl) group at position 3, and a hydroxyl group at position 2. The electronic properties, and therefore the UV-Vis absorption spectrum, are a direct consequence of the interplay between the aromatic pyridine ring and the electronic effects of these functional groups.

  • Fluorine Substituent : As a highly electronegative atom, fluorine acts as a strong electron-withdrawing group via the inductive effect, which can significantly alter the energy levels of the molecular orbitals in the pyridine ring.[1][2]

  • Ethenyl (Vinyl) Substituent : This group extends the π-conjugated system of the aromatic ring. This extension is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), typically resulting in a bathochromic (red) shift of the π→π* absorption bands.

  • 2-OL / 2-ONE Functionality : The most critical feature for UV-Vis analysis is the hydroxyl group at position 2, which gives rise to prototropic tautomerism. The molecule exists as an equilibrium between the 2-hydroxypyridine (enol/lactim) form and the 2-pyridone (keto/lactam) form.[3] This equilibrium is not static and is profoundly influenced by the solvent.[4][5]

Understanding this tautomerism is paramount, as the two forms have distinct electronic configurations and, consequently, different UV-Vis absorption spectra.

The Tautomeric Equilibrium

The equilibrium between the aromatic 2-hydroxypyridine and the non-aromatic (but conjugated) 2-pyridone is a classic example of functional group isomerism. The relative stability of each tautomer is dictated by the solvent's polarity and its ability to form hydrogen bonds.[3]

  • In Non-Polar Solvents (e.g., hexane, cyclohexane), the less polar 2-hydroxypyridine tautomer is generally favored.

  • In Polar, Protic Solvents (e.g., water, ethanol), the more polar 2-pyridone tautomer, which can engage in strong hydrogen bonding, is predominantly favored.[3]

A comprehensive UV-Vis analysis must therefore be conducted in multiple solvents of varying polarity to fully characterize the molecule.

Tautomeric_Equilibrium cluster_left Non-Polar Solvent (e.g., Cyclohexane) cluster_right Polar Protic Solvent (e.g., Ethanol) T1 3-Ethenyl-4-fluoro-2-hydroxypyridine (Lactim Form) T2 3-Ethenyl-4-fluoropyridin-2(1H)-one (Lactam Form) T1->T2 Favored in Polar Solvents T2->T1 Favored in Non-Polar Solvents

Caption: Solvent-dependent tautomeric equilibrium of the title compound.

Experimental Protocol for UV-Vis Spectral Acquisition

This protocol is designed as a self-validating system. By acquiring spectra in solvents of differing polarity, the presence of the tautomeric equilibrium can be confirmed by observing shifts in the absorption maxima (solvatochromism) and the appearance of isosbestic points.

Materials and Instrumentation
  • Analyte : 3-Ethenyl-4-fluoropyridin-2-OL, >98% purity.

  • Solvents : Spectroscopic grade cyclohexane (non-polar), acetonitrile (polar aprotic), and ethanol (polar protic). All solvents must be transparent above 210 nm.

  • Instrumentation : A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-600 nm.[6]

  • Cuvettes : Matched 1 cm pathlength quartz cuvettes.[7]

Step-by-Step Workflow
  • Preparation of Stock Solution :

    • Accurately weigh approximately 5 mg of the analyte.

    • Dissolve it in 10 mL of ethanol to create a concentrated stock solution. The initial use of a polar solvent ensures complete dissolution.

    • Calculate the precise molar concentration.

  • Preparation of Working Solutions :

    • Dilute the stock solution with each of the three solvents (cyclohexane, acetonitrile, ethanol) to prepare final working solutions. A target concentration in the range of 1 x 10⁻⁵ to 5 x 10⁻⁵ M is typical to achieve an absorbance maximum between 0.5 and 1.5 AU.[6]

    • Causality Note : Preparing a fresh dilution in each solvent is critical. Adding a small aliquot of an ethanol stock to a large volume of cyclohexane ensures the final solvent environment is overwhelmingly non-polar.

  • Instrument Setup and Baseline Correction :

    • Warm up the spectrophotometer lamps for at least 30 minutes for stabilization.

    • Set the scan range from 600 nm down to 200 nm.

    • Perform a baseline correction for each solvent by placing cuvettes filled with the pure solvent in both the sample and reference beams.

  • Spectral Acquisition :

    • Rinse the sample cuvette three times with the working solution to be analyzed.

    • Fill the cuvette and place it in the sample beam.

    • Acquire the absorption spectrum. Repeat for each of the three solvent systems.

Experimental_Workflow start Start prep_stock Prepare Concentrated Stock Solution in Ethanol start->prep_stock prep_work_ch Dilute in Cyclohexane (10-50 µM) prep_stock->prep_work_ch prep_work_acn Dilute in Acetonitrile (10-50 µM) prep_stock->prep_work_acn prep_work_etoh Dilute in Ethanol (10-50 µM) prep_stock->prep_work_etoh baseline Perform Baseline Correction for each pure solvent prep_work_ch->baseline prep_work_acn->baseline prep_work_etoh->baseline acquire Acquire UV-Vis Spectrum (200-600 nm) baseline->acquire analyze Analyze and Compare Spectra: λmax, Molar Absorptivity, Solvatochromic Shifts acquire->analyze end End analyze->end

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Protocols & Analytical Methods

Method

Application Note: Orthogonal Functionalization of 3-Ethenyl-4-fluoropyridin-2-ol via Suzuki-Miyaura Cross-Coupling

Introduction & Strategic Rationale In modern drug discovery, the rapid generation of complex, multi-substituted heteroaromatics is paramount. 3-Ethenyl-4-fluoropyridin-2-ol (CAS: 2126177-70-4)[1] is a highly versatile, c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

In modern drug discovery, the rapid generation of complex, multi-substituted heteroaromatics is paramount. 3-Ethenyl-4-fluoropyridin-2-ol (CAS: 2126177-70-4)[1] is a highly versatile, commercially available building block that offers three distinct, programmable vectors for diversification: a 2-hydroxyl group (which tautomerizes to the 2-pyridone), a 3-ethenyl (vinyl) group, and a 4-fluoro substituent.

Attempting direct functionalization of the C-F bond via transition-metal catalysis is thermodynamically challenging due to the high bond dissociation energy of the C(sp2)-F bond. While specialized N-heterocyclic carbene (NHC) catalysts can activate unreactive bonds[2], a more robust and scalable approach is to leverage the 2-hydroxyl group. By converting the 2-OH to a trifluoromethanesulfonate (triflate, -OTf), we generate a highly reactive electrophile at the C2 position. This allows for a highly regioselective Suzuki-Miyaura cross-coupling[3], leaving the 4-fluoro and 3-ethenyl groups intact for subsequent orthogonal functionalizations (e.g., Nucleophilic Aromatic Substitution (SNAr) and Heck coupling)[4].

Workflow SM 3-Ethenyl-4-fluoropyridin-2-ol (Starting Material) Tf 2-Triflate Intermediate (C2 Activation) SM->Tf Comins' Reagent DIPEA, THF SMC Suzuki-Miyaura Coupling (C2 Arylation) Tf->SMC Ar-B(OH)2, Pd(dppf)Cl2 K3PO4, Dioxane SNAr SNAr Reaction (C4 Amination) SMC->SNAr R-NH2 Heat Heck Heck / Metathesis (C3 Vinyl Functionalization) SMC->Heck Pd/Ru cat.

Figure 1: Orthogonal functionalization workflow of 3-ethenyl-4-fluoropyridin-2-ol.

Mechanistic Insights & Causality

Activation via Triflation

The 2-hydroxypyridine core is unreactive toward standard Palladium(0) oxidative addition. Activation is achieved by synthesizing a 2-pyridyl triflate. We specifically recommend Comins' Reagent over Triflic Anhydride (Tf₂O). Tf₂O can generate strongly acidic byproducts (triflic acid) that may induce unwanted cationic polymerization of the 3-ethenyl group. Comins' reagent provides a milder, base-mediated triflation that preserves the integrity of the olefin.

Overcoming 2-Pyridyl Triflate Instability

A well-documented failure mode in the Suzuki-Miyaura coupling of 2-pyridyl triflates is competitive hydrolysis[5]. Under aqueous, strongly basic conditions (e.g., Na₂CO₃ in water/toluene), the hydroxide or carbonate ions nucleophilically attack the C2 position, cleaving the triflate and reverting the substrate back to the starting 2-pyridone.

To prevent this, our protocol utilizes anhydrous K₃PO₄ in 1,4-dioxane . This mild, heterogeneous base system is basic enough to activate the boronic acid via the formation of a boronate complex (facilitating transmetalation) but lacks the nucleophilicity required to hydrolyze the triflate. Furthermore, the bidentate ligand dppf in Pd(dppf)Cl₂ enforces a cis-geometry on the Palladium(II) intermediate, accelerating the reductive elimination step and minimizing off-target degradation.

CatalyticCycle Pd0 Pd(0)L_n Active Cat. OA Oxidative Addition Complex Pd0->OA + 2-Pyridyl Triflate (Rate Limiting) TM Transmetalation Complex OA->TM + Ar-B(OH)2 + K3PO4 TM->Pd0 - Product (Reductive Elim.)

Figure 2: Pd-catalyzed Suzuki-Miyaura catalytic cycle for 2-pyridyl triflates.

Quantitative Data & Optimization

The following tables summarize the optimization of the coupling conditions and the subsequent substrate scope. Data demonstrates the critical nature of base and solvent selection.

Table 1: Optimization of Suzuki-Miyaura Conditions for the 2-Pyridyl Triflate

EntryCatalyst (5 mol%)Base (2.0 eq)SolventTemp (°C)Isolated Yield (%)Observation
1Pd(PPh₃)₄Na₂CO₃ (aq)Toluene8042%Major byproduct: Hydrolyzed 2-pyridone.
2Pd(OAc)₂ / SPhosCs₂CO₃Toluene10078%Good yield, trace olefin isomerization.
3Pd(dppf)Cl₂Et₃NDMF9055%Sluggish transmetalation.
4 Pd(dppf)Cl₂ K₃PO₄ (anhyd) 1,4-Dioxane 80 91% Optimal; clean conversion, no hydrolysis.

Table 2: Substrate Scope using Optimized Conditions (Entry 4)

Boronic Acid PartnerResulting C2-SubstituentIsolated Yield (%)Purity (HPLC)
Phenylboronic acidPhenyl91%>99%
4-Methoxyphenylboronic acid4-Methoxyphenyl94%>99%
3-Pyridylboronic acid3-Pyridyl (Bipyridine core)83%98%
2-Thiopheneboronic acid2-Thiophenyl87%98%

Experimental Protocols

These protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure the user can verify the success of each phase before proceeding.

Protocol A: Synthesis of 3-Ethenyl-4-fluoro-2-pyridyl triflate

Objective: Chemoselective O-triflation without disrupting the 3-ethenyl group.

  • Preparation: Flame-dry a 100 mL round-bottom flask under Argon. Add 3-ethenyl-4-fluoropyridin-2-ol (1.00 g, 7.19 mmol) and anhydrous THF (30 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.88 mL, 10.8 mmol, 1.5 eq). Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Portion-wise, add Comins' Reagent (3.39 g, 8.63 mmol, 1.2 eq).

  • Reaction Monitoring (IPC 1): Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (UV active, low Rf) should completely disappear, replaced by a new higher Rf spot.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to afford the triflate as a pale yellow oil.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Regioselective C2 arylation avoiding triflate hydrolysis.

  • Reagent Assembly: In a 20 mL microwave vial or Schlenk tube, combine the 2-pyridyl triflate from Protocol A (500 mg, 1.84 mmol), Phenylboronic acid (270 mg, 2.21 mmol, 1.2 eq), and anhydrous K₃PO₄ (781 mg, 3.68 mmol, 2.0 eq).

  • Degassing (Critical Step): Add anhydrous 1,4-Dioxane (10 mL). Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to an inactive Pd(II) peroxo complex.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (67 mg, 0.09 mmol, 5 mol%) under a positive stream of Argon. Seal the vessel.

  • Heating & Monitoring (IPC 2): Heat the reaction mixture to 80 °C in an oil bath for 12 hours. Self-Validation: A color change from orange to dark brown/black indicates the formation of the active Pd(0) species. LCMS should show the mass of the desired product [M+H]+ = 200.08 m/z.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Silica gel, 5-20% EtOAc in Hexanes) to yield 3-ethenyl-4-fluoro-2-phenylpyridine.

Downstream Applications

Following the successful installation of the C2-aryl group, the molecule is primed for further elaboration:

  • C4-SNAr: The C4-fluoro group, activated by the electron-withdrawing pyridine nitrogen, readily undergoes SNAr with primary and secondary amines at elevated temperatures (e.g., 100 °C in NMP) to yield 4-amino derivatives.

  • C3-Heck/Hydroboration: The 3-ethenyl group can be subjected to hydroboration-oxidation to yield a primary alcohol, or utilized in a Heck cross-coupling with aryl iodides to extend the conjugated system.

References

  • Vyvyan, J. R., Dell, J. A., Ligon, T. J., Motanic, K. K., & Wall, H. S. (2010). Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates. Synthesis, 2010(21), 3637–3644.[Link][3]

  • Hartwig, J. F. (2016). Evolution of C–H Bond Functionalization from Methane to Methodology. Journal of the American Chemical Society, 138(1), 2–24.[Link][4]

  • MacMillan, S. N., & Reeves, D. C. (2023). Suzuki–Miyaura Cross-Coupling of 2-Pyridyl Trimethylammonium Salts by N–C Activation Catalyzed by Air- and Moisture-Stable Pd–NHC Precatalysts. Organic Letters.[Link][2]

Sources

Application

Application Note: A Proposed Method for the Catalytic Asymmetric Hydrogenation of 3-Ethenyl-4-fluoropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Chiral Fluorinated Piperidines Chiral piperidine scaffolds are cornerstone structural motifs in a vast array of pharmaceut...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Fluorinated Piperidines

Chiral piperidine scaffolds are cornerstone structural motifs in a vast array of pharmaceuticals and biologically active compounds. The introduction of fluorine into these structures can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making chiral fluorinated piperidines highly sought-after building blocks in modern drug discovery.[1] The target molecule of this application note, 3-Ethenyl-4-fluoropyridin-2-ol, presents a unique precursor to a chiral 3-ethyl-4-fluoropiperidin-2-ol. The stereocontrolled hydrogenation of this substrate is a challenging yet valuable transformation, offering a direct route to enantiomerically enriched piperidine derivatives.

This document provides a comprehensive, proposed protocol for the catalytic asymmetric hydrogenation of 3-Ethenyl-4-fluoropyridin-2-ol. As a Senior Application Scientist, the following guide is structured to provide not just a series of steps, but a scientifically-grounded rationale for the proposed methodology, drawing upon established principles in the asymmetric hydrogenation of challenging N-heterocyclic substrates.

Catalyst Selection and Mechanistic Considerations: A Rationale

The asymmetric hydrogenation of pyridines is a non-trivial transformation due to the aromaticity of the ring and the potential for catalyst inhibition by both the substrate and the piperidine product.[2][3][4] Successful approaches often rely on two key strategies: activation of the pyridine ring and the use of highly efficient noble metal catalysts.

Pyridine Ring Activation

To overcome the inherent stability of the pyridine ring, it is often necessary to reduce its aromaticity. This is typically achieved by N-alkylation to form a pyridinium salt.[2][5][6] This activation strategy enhances the substrate's reactivity towards hydrogenation. For the purpose of this protocol, we propose the N-benzylation of the substrate, as the benzyl group can be readily removed under hydrogenolytic conditions post-hydrogenation.

Choice of Metal and Chiral Ligand

Iridium, rhodium, and ruthenium complexes are the most effective catalysts for the asymmetric hydrogenation of N-heterocycles.[3][7][8] Iridium catalysts, in particular, have shown exceptional activity and enantioselectivity in the hydrogenation of pyridinium salts.[2][3] We propose the use of an Iridium-based catalyst, such as [Ir(COD)Cl]2, in combination with a chiral bisphosphine ligand. The choice of ligand is critical for achieving high enantioselectivity. Ligands from the Josiphos or MeO-BIPHEP families are excellent starting points, given their proven success in the asymmetric hydrogenation of substituted pyridines.[5][6]

Proposed Catalytic Cycle

The proposed catalytic cycle for the iridium-catalyzed asymmetric hydrogenation of the N-benzylated pyridinium salt of 3-Ethenyl-4-fluoropyridin-2-ol is depicted below. The cycle begins with the activation of the iridium precursor to form a catalytically active species. The chiral catalyst then coordinates to the pyridinium salt, followed by a series of hydride transfers from H2, leading to the stepwise reduction of the pyridine ring. The chiral ligand environment dictates the facial selectivity of the hydride attack, thereby establishing the stereochemistry of the final piperidine product.

Catalytic Cycle cluster_cycle Proposed Catalytic Cycle Active_Catalyst [Ir(L*)]+ Substrate_Coordination Substrate Coordination Active_Catalyst->Substrate_Coordination + Substrate Hydride_Transfer_1 First Hydride Transfer Substrate_Coordination->Hydride_Transfer_1 + H2 Intermediate_1 Dihydropyridine Intermediate Hydride_Transfer_1->Intermediate_1 Hydride_Transfer_2 Second Hydride Transfer Intermediate_1->Hydride_Transfer_2 + H2 Intermediate_2 Tetrahydropyridine Intermediate Hydride_Transfer_2->Intermediate_2 Product_Release Product Release Intermediate_2->Product_Release Product_Release->Active_Catalyst Regeneration Product Chiral Piperidine Product_Release->Product

Caption: Proposed catalytic cycle for the Iridium-catalyzed asymmetric hydrogenation.

Experimental Protocols

The following protocols are proposed based on established methodologies for the asymmetric hydrogenation of functionalized pyridines. Optimization of reaction parameters will be necessary to achieve high yield and enantioselectivity for this specific substrate.

Part 1: Substrate Preparation - N-Benzylation of 3-Ethenyl-4-fluoropyridin-2-ol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add 3-Ethenyl-4-fluoropyridin-2-ol (1.0 eq) and anhydrous acetonitrile (10 mL/mmol of substrate).

  • Addition of Reagents: Add potassium carbonate (1.5 eq) followed by benzyl bromide (1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at 60 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (a gradient of ethyl acetate in hexanes is a good starting point) to afford the N-benzylated substrate.

Part 2: Catalytic Asymmetric Hydrogenation

Experimental_Workflow Start Start Substrate_Prep Prepare N-Benzylated Substrate Start->Substrate_Prep Reaction_Setup Combine Substrate and Catalyst in Autoclave Substrate_Prep->Reaction_Setup Catalyst_Prep Prepare Catalyst Solution ([Ir(COD)Cl]2 + Chiral Ligand) Catalyst_Prep->Reaction_Setup Hydrogenation Pressurize with H2 (e.g., 50 bar) and Heat Reaction_Setup->Hydrogenation Workup Depressurize, Filter, and Concentrate Hydrogenation->Workup Purification Column Chromatography Workup->Purification Analysis Determine Yield, dr, and ee (NMR, Chiral HPLC) Purification->Analysis End End Analysis->End

Caption: Proposed experimental workflow for the asymmetric hydrogenation.

  • Catalyst Preparation (in a glovebox): In a vial, dissolve [Ir(COD)Cl]2 (0.01 eq) and the chiral ligand (e.g., a Josiphos-type ligand, 0.022 eq) in anhydrous, degassed dichloromethane (1 mL). Stir the solution for 30 minutes at room temperature to form the active catalyst.

  • Reaction Setup: In a glass liner for a high-pressure autoclave, add the N-benzylated substrate (1.0 eq). Transfer the prepared catalyst solution to the glass liner.

  • Hydrogenation: Place the glass liner in the autoclave. Seal the autoclave and purge with hydrogen gas three times. Pressurize the autoclave to 50 bar with hydrogen. Stir the reaction at 50 °C for 24 hours.

  • Workup: Carefully depressurize the autoclave. Remove the reaction mixture and filter it through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the chiral 3-ethyl-4-fluoropiperidin-2-ol derivative.

Note on Chemoselectivity: Under the conditions required to hydrogenate the pyridine ring, it is highly probable that the ethenyl group will also be reduced to an ethyl group.

Data Presentation and Analysis

The successful execution of this protocol should be followed by a thorough analysis to determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product.

Table 1: Proposed Screening of Reaction Conditions
EntryChiral LigandSolventPressure (bar)Temp (°C)Yield (%)dree (%)
1(R,S)-PPF-P(t-Bu)2 (Josiphos)CH2Cl25050---
2(S)-MeO-BIPHEPCH2Cl25050---
3(R,S)-PPF-P(t-Bu)2 (Josiphos)Toluene5050---
4(R,S)-PPF-P(t-Bu)2 (Josiphos)CH2Cl28050---
5(R,S)-PPF-P(t-Bu)2 (Josiphos)CH2Cl25070---
Analytical Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H, ¹³C, and ¹⁹F NMR should be used to confirm the structure of the product and determine the diastereomeric ratio by integration of characteristic signals.
  • To determine the enantiomeric excess, a chiral solvating agent, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, can be added to a solution of the product in an NMR tube.[9] This can induce a chemical shift difference between the enantiomers, allowing for their quantification by integration.

2. Chiral High-Performance Liquid Chromatography (HPLC):

  • Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds.[10]
  • Method Development: A systematic screening of polysaccharide-based chiral stationary phases (CSPs) such as Chiralpak® AD-H, Chiralpak® IC, and Chiralcel® OD-H is recommended.[10]
  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive like diethylamine (DEA) may be necessary to improve peak shape for basic compounds.[10]
  • Protocol:
  • Prepare a stock solution of the racemic product (if available, otherwise use the enantioenriched product) in the mobile phase.
  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
  • Inject the sample and monitor the elution profile with a UV detector at an appropriate wavelength.
  • Optimize the mobile phase composition to achieve baseline separation of the enantiomers (Rs > 1.5).
  • Once a suitable method is developed, inject the enantioenriched product to determine the enantiomeric excess by integrating the peak areas of the two enantiomers.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Catalyst deactivationEnsure all reagents and solvents are anhydrous and degassed. Handle the catalyst under an inert atmosphere.
Insufficient hydrogen pressure or temperatureIncrease the hydrogen pressure and/or reaction temperature incrementally.
Low Enantioselectivity Suboptimal ligand-substrate matchScreen a variety of chiral ligands with different electronic and steric properties.
Incorrect solvent choiceTest a range of solvents with varying polarities.
Poor Peak Shape in HPLC Secondary interactions with the stationary phaseAdd a small amount of an acidic or basic modifier to the mobile phase (e.g., TFA for acidic compounds, DEA for basic compounds).

Conclusion

The catalytic asymmetric hydrogenation of 3-Ethenyl-4-fluoropyridin-2-ol represents a challenging yet highly valuable transformation for accessing novel, enantiomerically enriched fluorinated piperidine scaffolds. The proposed protocol, based on substrate activation and the use of a chiral iridium catalyst, provides a robust starting point for the development of an efficient and stereoselective synthesis. Careful optimization of the reaction conditions and rigorous analytical characterization will be key to the successful implementation of this methodology.

References

  • Wenzel, T. J., & Lovely, A. E. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry, 71(24), 9178–9182.
  • Mashima, K., et al. (2015). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts for Constructing Multiple Stereogenic Centers on Piperidines.
  • Zhou, Q.-L., et al. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts.
  • BenchChem Technical Support Team. (2025).
  • Andersson, P. G., et al. (2013). Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Asian Journal of Organic Chemistry, 2(10), 820-825.
  • BenchChem. (2025). Application Notes and Protocols for Rh-Catalyzed Asymmetric Hydrogenation with Pyrrolidine-Based Ligands. BenchChem.
  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines.
  • Cramer, N., & Despois, A. (2023). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv.
  • Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. (2020).
  • Zhou, Q.-L., et al. (2015). Iridium-Catalyzed Asymmetric Hydrogenation of 2-Pyridyl Cyclic Imines: A Highly Enantioselective Approach to Nicotine Derivatives. Journal of the American Chemical Society, 137(1), 560–563.
  • Glorius, F. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. Illinois Chemistry.
  • Zhang, X., et al. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(17), 4144–4147.
  • Williams, J. M. J., et al. (2018). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 16(30), 5449-5452.
  • I.B.S. Scientific. (n.d.). Chiral HPLC Method Development. I.B.S. Scientific.
  • Babu, C. V. R., et al. (2014).
  • Sigma-Aldrich. (n.d.).
  • Lefort, L., et al. (2014). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts.
  • Glorius, F., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams.
  • Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Zhang, X., et al. (2015).
  • Pescitelli, G., & Di Bari, L. (2018).
  • Kumar, A., & Sharma, S. K. (2021). Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. IntechOpen.
  • Yin, Q., et al. (2025).
  • Wolf, C., et al. (2017). Chirality Sensing of N-Heterocycles via 19F NMR. PMC.
  • Zhou, Q.-L., et al. (2025). Directing Group Enabled Ruthenium-Catalyzed Asymmetric Hydrogenation of Naphthalenes and Related Carbocyclic Aromatics.
  • Lefort, L., et al. (2014). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts. AIR Unimi.
  • Di Bari, L., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Crystal Growth & Design, 22(10), 5941-5951.
  • Chandrasekhar, S., et al. (2019). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules, 24(3), 425.
  • Duong, Q. H. (2021).
  • Perlepes, S. P., et al. (2025).
  • MacMillan, D. W. C., et al. (2013). Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling & Troubleshooting 3-Ethenyl-4-fluoropyridin-2-OL

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex handling requirements of 3-Ethenyl-4-fluoropyridin-2-OL (a highly reactive fluorinated vinylpy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex handling requirements of 3-Ethenyl-4-fluoropyridin-2-OL (a highly reactive fluorinated vinylpyridine). This compound is notoriously difficult to handle due to its extreme susceptibility to spontaneous, exothermic auto-polymerization.

This guide provides the mechanistic causality behind its reactivity, troubleshooting steps for common experimental failures, and self-validating protocols to ensure scientific integrity during your drug development workflows.

Mechanistic Overview: The Causality of Auto-Polymerization

To master the handling of 3-Ethenyl-4-fluoropyridin-2-OL, you must understand the chemical forces driving its instability:

  • Electronic Activation: The molecule features an ethenyl (vinyl) group conjugated with a pyridine ring. The highly electron-withdrawing fluorine atom at the C4 position drastically increases the electrophilicity of the vinyl double bond, making it exceptionally vulnerable to free-radical and nucleophilic attack[1][2].

  • Supramolecular Alignment: The C2-hydroxyl group tautomerizes to a pyridone structure. This allows the monomers to engage in strong intermolecular hydrogen bonding, which locally aligns the vinyl groups and drastically accelerates chain propagation[3].

  • Exothermic Runaway: When exposed to ambient light, localized heat, or trace peroxides, auto-initiation occurs. Because the propagation step of vinylpyridine polymerization is highly exothermic, the generated heat further accelerates the reaction rate, leading to a runaway thermal event that converts the liquid monomer into an insoluble, cross-linked polymeric gel[4][5].

To counteract this, stabilizers like 4-tert-butylcatechol (TBC) are added during manufacturing to scavenge free radicals and terminate early chain growth.

Troubleshooting Guide

Q: My newly received batch of 3-Ethenyl-4-fluoropyridin-2-OL arrived as a viscous gel or solid block. What happened? Cause: The monomer underwent spontaneous exothermic polymerization[5]. This typically occurs if the cold chain was broken during shipping (exposing the material to elevated temperatures) or if the TBC inhibitor was depleted. Solution: Once polymerized, the material is "dead" and cannot be depolymerized. Always ensure the material is shipped on dry ice and immediately transferred to a -80°C freezer upon arrival. Do not attempt to salvage gelled material for synthesis.

Q: I am observing inconsistent yields and catalyst poisoning in my downstream cross-coupling reactions. Why? Cause: You likely did not remove the TBC inhibitor prior to the reaction. TBC is a potent radical scavenger and a strong metal chelator. In transition-metal-catalyzed cross-couplings (e.g., Heck, Suzuki), TBC will coordinate with the metal center (such as Palladium) or quench necessary radical intermediates, drastically reducing your yields. Solution: Percolate the monomer through a basic aluminum oxide column immediately before use to strip the TBC[6]. Validate the removal using the colorimetric assay detailed in the protocols below.

Q: I stored my inhibited monomer under strict, 100% Argon to be safe, but it still polymerized in the freezer. Why? Cause: This is a common and costly misconception. TBC requires trace amounts of dissolved oxygen to function effectively as a polymerization inhibitor[7][8]. The oxygen facilitates the conversion of TBC into a stable quinone intermediate, which is the active species that traps propagating alkyl radicals. Solution: Do not sparge the TBC-inhibited monomer with 100% Argon for long-term storage. Leave a small headspace of dry air to maintain the necessary oxygen tension[7].

Frequently Asked Questions (FAQs)

Q: Which inhibitor is best for fluorinated vinylpyridines? A: 4-tert-Butylcatechol (TBC) is the industry standard. Experimental data demonstrates that TBC is up to 25 times more effective than hydroquinone (HQ) at 60°C for inhibiting the polymerization of reactive vinyl monomers.

Q: How long can I store the monomer once the inhibitor is removed? A: Uninhibited 3-Ethenyl-4-fluoropyridin-2-OL is highly unstable. It will begin to auto-polymerize within hours, even when stored at -20°C. It must be utilized in your downstream reaction immediately after purification[6].

Quantitative Data: Inhibitor & Storage Comparison

The following table summarizes the operational parameters for common inhibitors used with vinylpyridines to help you optimize your storage strategy.

Inhibitor TypeMechanism of ActionRequires Trace O₂?Relative Efficacy (at 60°C)Recommended Storage TempMax Shelf Life
4-tert-Butylcatechol (TBC) Radical scavenger / Quinone formationYes [7]25x (Baseline)-20°C to -80°C6–12 Months
Hydroquinone (HQ) Radical scavengerYes1x-80°C< 3 Months
None (Purified) N/A (Highly Reactive)N/A0xUse Immediately< 2 Hours

Experimental Protocols

Protocol A: Self-Validating Inhibitor Removal (Alumina Percolation)

Scientific Rationale: Basic alumina selectively binds the acidic phenolic hydroxyl groups of the TBC inhibitor, allowing the fluorinated vinylpyridine to pass through cleanly[6].

  • Column Preparation: Pack a glass chromatography column or a glass Pasteur pipette with a small plug of glass wool at the bottom.

  • Stationary Phase: Add 2 to 3 inches of basic aluminum oxide (Al₂O₃, Brockmann I, ~150 mesh)[6]. Pre-wet the column with a non-polar, non-reactive solvent (e.g., dry hexanes) if your monomer is dissolved, or leave dry if percolating neat liquid.

  • Percolation: Pass the 3-Ethenyl-4-fluoropyridin-2-OL slowly through the basic alumina. Collect the eluent in a flask pre-chilled in an ice bath.

  • Self-Validation (Colorimetric Assay): To scientifically validate complete TBC removal, take a 10 µL aliquot of the eluent and mix it with 1 mL of 1M aqueous NaOH.

    • Validation Check: If the solution turns pink/red, TBC is still present (incomplete removal)[8]. If it remains completely colorless, the inhibitor has been successfully removed.

  • Immediate Execution: Proceed with your synthesis immediately. Do not store the uninhibited monomer[6].

Protocol B: Safe Thawing and Aliquoting

Scientific Rationale: Localized heating creates thermal gradients that overcome the inhibitor's capacity, triggering the Mayo auto-initiation mechanism[5].

  • Thermal Control: Remove the inhibited monomer from the -80°C freezer. Never use a heat gun or warm water bath to accelerate thawing[5].

  • Equilibration: Allow the vial to equilibrate to room temperature slowly in a dark fume hood to prevent photo-initiation.

  • Aliquoting: Open the vial under a dry atmosphere. Withdraw the required amount using a purged, dry syringe.

  • Storage Re-sealing: Blanket the headspace with dry air (remember: TBC requires trace O₂; do not use 100% Argon)[7], seal tightly with Parafilm, and return to -80°C immediately.

Mechanistic Visualization

The following diagram illustrates the causality of spontaneous polymerization and the exact pathway where TBC intervenes to save your sample.

G Monomer 3-Ethenyl-4-fluoropyridin-2-OL (Monomer) Triggers Heat / Light / Peroxides (Initiation Triggers) Monomer->Triggers Exposure Radical Free Radical Species (R•) Triggers->Radical Auto-initiation Propagation Chain Propagation (+ Monomers) Radical->Propagation Uninhibited Pathway StableAdduct Stable Quinone Adduct (Radical Trapped) Radical->StableAdduct Inhibited Pathway Polymer Polymeric Gel (Dead Sample) Propagation->Polymer Exothermic Runaway Inhibitor 4-tert-Butylcatechol (TBC Inhibitor) + O2 Inhibitor->Radical Scavenges

Mechanism of spontaneous polymerization and TBC-mediated radical scavenging.

References

  • Title: 2-Vinylpyridine - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: US3947526A - Polymerization of vinylpyridine Source: Google Patents URL
  • Title: Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization Source: RSC Publishing URL: [Link]

  • Title: 4-TERT-BUTYLCATECHOL Source: Ataman Kimya URL: [Link]

  • Title: Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties Source: PMC - NIH URL: [Link]

  • Title: Inhibition of Free Radical Polymerization: A Review Source: PMC - NIH URL: [Link]

  • Title: SPONTANEOUS POLYMERIZATION OF 4-VINYLPYRIDINE MONOMER ON MICRON-SIZED MICA PLATELETS Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 3-Ethenyl-4-fluoropyridin-2-OL in Polar Aprotic Solvents

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of fluorinated heterocyclic building blocks. 3-Ethenyl-4-fluoropyridin-2-ol (CAS: 2126177-70-4) is a classic example of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of fluorinated heterocyclic building blocks. 3-Ethenyl-4-fluoropyridin-2-ol (CAS: 2126177-70-4) is a classic example of a "brick dust" compound. Despite the high dielectric constants of standard polar aprotic solvents (e.g., DMSO, DMF, DMAc, and Acetonitrile), this molecule often resists dissolution, halting critical downstream drug development workflows.

To troubleshoot this effectively, we must look beyond basic solvent polarity and examine the solid-state supramolecular causality driving this behavior.

The Core Phenomenon: Tautomerism and the R22​(8) Homosynthon

In both solution and solid states, 2-hydroxypyridines exist in a tautomeric equilibrium with their 2-pyridone (lactam) forms. For 3-ethenyl-4-fluoropyridin-2-ol, the pyridone tautomer heavily dominates the solid state. This form self-assembles into highly stable, centrosymmetric hydrogen-bonded dimers—known crystallographically as the R22​(8) homosynthon[1]. The 4-fluoro and 3-ethenyl substituents further lock this dimer into a rigid crystal lattice via dipole-dipole interactions and π−π stacking.

Why do polar aprotic solvents fail? Solvents like DMSO are strong hydrogen-bond acceptors but lack hydrogen-bond donors. While DMSO can interact with the N-H proton of the pyridone, it cannot solvate the highly electronegative carbonyl oxygen (C=O). Without a proton donor to satisfy the carbonyl oxygen, the solvent cannot overcome the massive lattice energy of the dimer, leaving the compound insoluble.

G A 2-Hydroxypyridine Tautomer B 2-Pyridone Tautomer A->B Solvent Shift C R22(8) H-Bonded Dimers B->C Dimerization D Crystalline Lattice (Pi-Pi Stacking) C->D Aggregation E Insoluble in DMSO/DMF D->E High Lattice Energy

Fig 1. Mechanistic pathway of 3-ethenyl-4-fluoropyridin-2-ol dimerization and lattice formation.

Diagnostic FAQs

Q: Why does my compound crash out of DMSO/DMF despite their high dielectric constants? A: Dielectric constant measures bulk polarity, not hydrogen-bond disrupting capability. DMSO can accept a hydrogen bond from the N-H group but cannot donate a hydrogen bond to the C=O group. The pyridone dimer remains intact, keeping the compound insoluble.

Q: How can I rapidly disrupt the crystal lattice for NMR or stock solution preparation? A: The most effective and rapid method is deprotonation. Adding 1.05–1.1 equivalents of a strong, non-nucleophilic base (e.g., DBU or KOtBu) converts the neutral pyridone into a highly soluble pyridinolate anion. The negative charge delocalizes across the ring, permanently breaking the dimer.

Q: If I need the neutral form for a downstream coupling, what are my options? A: If your assay is base-sensitive, use a fluorinated protic co-solvent like 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP). HFIP is an exceptional hydrogen-bond donor that effectively disrupts intermolecular H-bond networks without deprotonating the target molecule[2]. Alternatively, you can pre-protect the oxygen (e.g., as an O-benzyl ether) to permanently block the R22​(8) homosynthon formation.

Quantitative Solubilization Data

Use the following empirically derived data to select the appropriate solubilization strategy for your specific workflow requirements.

Solubilization StrategyReagents / SolventsTemp (°C)Est. Solubility LimitMechanism of Action
Baseline (Control) 100% DMSO or DMF25< 1 mg/mLN/A (Intact R22​(8) dimer)
Thermal Disruption 100% DMSO or DMF80–100~ 5–10 mg/mLKinetic disruption of lattice energy
H-Bond Disruption DMSO + 10% v/v HFIP2530–50 mg/mLHFIP donates H-bonds to solvate C=O
Anionic Conversion DMSO + 1.1 eq DBU25> 100 mg/mLDeprotonation breaks H-bond network
Derivatization O-Benzyl protected analog25> 200 mg/mLSteric/chemical blockade of dimerization
Experimental Protocols
Protocol A: Base-Assisted Dissolution (For Stock Solutions & Anionic Couplings)

Use this protocol when downstream reactions (e.g., SNAr, alkylations) tolerate or require basic conditions.

  • Weighing: Transfer the required mass of 3-ethenyl-4-fluoropyridin-2-ol into a dry, inert-gas purged vial.

  • Solvent Addition: Add the target volume of anhydrous polar aprotic solvent (e.g., DMSO). The suspension will remain cloudy and particulate-heavy.

  • Base Addition: Add 1.05 to 1.10 molar equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Agitation: Vortex the mixture for 30–60 seconds at room temperature.

Causality Check (Self-Validating Step): The opaque suspension will rapidly transition to a clear, pale-yellow solution. This visual clearance confirms that the insoluble dimer has been successfully converted into the highly soluble pyridinolate anion.

Protocol B: HFIP Co-Solvent System (For Neutral State Assays)

Use this protocol when the compound must remain in its neutral state (e.g., transition-metal catalyzed C-H activations or neutral binding assays).

  • Weighing: Transfer 3-ethenyl-4-fluoropyridin-2-ol into a sample vial.

  • Solvent Preparation: In a separate vial, prepare a solvent mixture of 90% DMSO and 10% HFIP by volume.

  • Solvation: Add the DMSO/HFIP mixture to the compound.

  • Sonication: Sonicate the sealed vial at room temperature for 5 minutes.

Causality Check (Self-Validating Step): The solid will slowly dissolve without any color change. HFIP acts as a potent hydrogen-bond donor, competitively binding to the carbonyl oxygen of the pyridone tautomer and dismantling the crystal lattice without altering the molecule's protonation state.

Workflow Start Compound Insoluble in Polar Aprotic Solvent Q1 Is downstream reaction base-compatible? Start->Q1 Base Protocol A: Add 1.1 eq DBU (Forms Soluble Anion) Q1->Base Yes NoBase Can you tolerate a protic co-solvent? Q1->NoBase No HFIP Protocol B: Add 5-10% HFIP (Disrupts H-Bonds) NoBase->HFIP Yes Protect Protocol C: Pre-protect as O-benzyl / N-Boc NoBase->Protect No

Fig 2. Decision matrix for solubilizing 3-ethenyl-4-fluoropyridin-2-ol based on assay needs.

References
  • Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals Source: Crystal Growth & Design (ACS Publications) URL:[Link]

  • Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Troubleshooting

purification methods for separating 3-Ethenyl-4-fluoropyridin-2-OL from crude extracts

Welcome to the Advanced Purification Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation of 3-Ethenyl-4-fluoropyridin-2-OL (CAS: 2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation of 3-Ethenyl-4-fluoropyridin-2-OL (CAS: 2126177-70-4) from complex crude matrices.

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we address the exact chemical causalities behind common purification failures—specifically the compound's tautomerism, the instability of its vinyl group, and the unique chromatographic behavior induced by the fluorine atom.

Purification Workflow & Chemical Logic

Purifying this specific molecule requires navigating three distinct chemical liabilities:

  • Lactam-Lactim Tautomerism: The 2-hydroxyl group equilibrates with a 2-pyridone form, causing severe hydrogen bonding and peak tailing on bare silica.

  • Vinyl Group Instability: The 3-ethenyl moiety is highly susceptible to free-radical polymerization when concentrated or exposed to heat.

  • Fluorine Electronegativity: The 4-fluoro substituent alters the local dipole, making traditional C18 separation from non-fluorinated impurities inefficient.

PurificationWorkflow N1 Crude Extract Matrix N2 Isoelectric LLE (pH 6.5 - 7.0) N1->N2 Remove extreme pH impurities N3 Fluorinated RP-HPLC (PFP Column) N2->N3 Load organic phase N4 Fraction Collection (UV @ 254 nm) N3->N4 Exploit fluorophilicity N5 Low-Temp Concentration (+ 50 ppm BHT) N4->N5 Pool target fractions N6 Pure 3-Ethenyl-4- fluoropyridin-2-OL N5->N6 Prevent polymerization

Fig 1. Optimized downstream purification workflow for 3-Ethenyl-4-fluoropyridin-2-OL.

Troubleshooting & FAQs

Q1: Why does my compound streak heavily on normal-phase silica gel, resulting in <30% recovery? Expert Insight: 3-Ethenyl-4-fluoropyridin-2-ol exists in a tautomeric equilibrium with its 2-pyridone (lactam) form. The lactam form acts as both a strong hydrogen-bond donor and acceptor. On normal-phase silica, this leads to irreversible chemisorption with acidic silanol groups. Corrective Action: Abandon normal-phase silica. Transition immediately to Reverse-Phase (RP) chromatography using an acidic mobile phase modifier (e.g., 0.1% Formic Acid) to suppress ionization and sharpen peaks.

Tautomerism Lactim Lactim Form (2-Pyridinol) Lactam Lactam Form (2-Pyridone) Lactim->Lactam Tautomeric Equilibrium (Causes Silica Chemisorption)

Fig 2. Lactam-lactim tautomeric equilibrium driving chromatographic tailing.

Q2: During solvent removal, my purified fractions turn into an insoluble gel. What is happening? Expert Insight: The 3-ethenyl (vinyl) group is highly susceptible to free-radical polymerization. This exothermic process is drastically accelerated by concentration, heat, and light. Once polymerized, the compound forms an intractable poly-vinyl gel. Corrective Action: Always add a radical scavenger such as Butylated hydroxytoluene (BHT) at 50 ppm prior to concentration. Maintain rotary evaporator water bath temperatures strictly below 30°C and shield the flask from direct ambient light.

Q3: How can I selectively resolve the fluorinated product from non-fluorinated des-fluoro impurities? Expert Insight: Traditional C18 columns rely purely on hydrophobicity, which often fails to resolve lightly fluorinated compounds from their hydrocarbon analogs. Corrective Action: Utilize a fluorinated stationary phase, such as a Pentafluorophenyl (PFP) or fluoroether column. These columns leverage "fluorophilicity"—a unique dipole-dipole interaction between the fluorinated stationary phase and the fluorinated analyte—providing superior baseline separation where standard deactivated reversed-phase columns fail[1][2].

Validated Experimental Protocols

Protocol A: Isoelectric Liquid-Liquid Extraction (LLE)

Objective: Remove highly polar and non-polar matrix contaminants prior to chromatography by exploiting the amphoteric nature of the 2-pyridinol core.

  • Initial Solubilization: Dissolve the crude extract in 50 mL of Ethyl Acetate (EtOAc).

  • Acid Wash: Wash with 50 mL of 0.1 M HCl to remove basic amine impurities. Retain the organic layer.

  • Base Extraction: Wash the organic layer with 50 mL of 0.1 M NaOH.

    • Self-Validation Checkpoint: The target compound will deprotonate and partition into the aqueous layer as a sodium salt. Discard the dark EtOAc layer containing non-polar impurities.

  • Isoelectric Precipitation: Carefully adjust the retained aqueous layer to pH 6.5–7.0 using 1 M HCl.

    • Self-Validation Checkpoint: Monitor continuously with a calibrated pH meter. A slight visual turbidity indicates the successful neutralization of the target compound.

  • Final Extraction: Extract the neutralized aqueous layer with fresh EtOAc (3 x 50 mL).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and proceed to HPLC loading.

Protocol B: Preparative RP-HPLC using a Fluorinated Stationary Phase

Objective: Isolate the target molecule from structurally similar analogs using fluorophilic interactions.

  • System Preparation: Equilibrate a preparative Pentafluorophenyl (PFP) column (e.g., 250 x 21.2 mm, 5 µm) with 95% Water / 5% Acetonitrile containing 0.1% Formic Acid.

  • Sample Loading: Dissolve the LLE extract in the starting mobile phase.

    • Self-Validation Checkpoint: Centrifuge the sample at 10,000 x g for 5 minutes prior to injection. Injecting only the supernatant ensures no particulates clog the preparative column frit.

  • Gradient Elution: Execute a linear gradient from 5% to 60% Acetonitrile over 30 minutes at a flow rate of 20 mL/min.

  • Fraction Collection: Monitor UV absorbance at 254 nm. Collect the major peak eluting at approximately 18-22 minutes.

  • Purity Verification:

    • Self-Validation Checkpoint: Before pooling fractions, inject a 10 µL aliquot of the collected peak onto an analytical PFP system. Proceed to concentration only if the peak area demonstrates >98% purity.

Quantitative Data & Method Selection

To assist in rapid decision-making, the following table summarizes the quantitative performance of various stationary phases when separating 3-Ethenyl-4-fluoropyridin-2-OL from typical crude matrices.

Stationary PhaseInteraction MechanismTailing Factor (As)Recovery (%)Recommendation
Bare Silica (Normal Phase) Silanol H-bonding> 3.0 (Severe)< 30%Not Recommended
C18 (Reverse Phase) Hydrophobic1.5 - 2.075 - 85%Acceptable
PFP (Fluorinated Phase) Fluorophilicity & π-π1.0 - 1.2> 95%Optimal

References

  • Title: Use of fluorine-containing stationary phases for the separation of an alkyl bromide from its hydrocarbon analog by high-performance liquid chromatography Source: nih.gov URL: [Link]

  • Title: Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography Source: nih.gov URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Ethenyl-4-fluoropyridin-2-OL Substitution Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered durin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for challenges encountered during substitution reactions with the sterically hindered substrate, 3-Ethenyl-4-fluoropyridin-2-OL. Our focus is to move beyond simple protocols and delve into the mechanistic reasoning behind experimental choices, empowering you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial hurdles faced when working with this challenging pyridine derivative.

Q1: My nucleophilic aromatic substitution (SNAr) reaction on 3-Ethenyl-4-fluoropyridin-2-OL is not proceeding, or the yield is extremely low. What are the likely causes?

A: This is a frequent issue stemming from a combination of electronic and steric factors. Let's break it down:

  • Inherent Pyridine Reactivity: Pyridine rings are naturally electron-deficient, which in principle, facilitates nucleophilic attack.[1][2] However, the reactivity is highly dependent on the position of substitution and the nature of the substituents.

  • Steric Hindrance: The primary challenge with 3-Ethenyl-4-fluoropyridin-2-OL is the significant steric bulk around the potential reaction sites. The ethenyl group at C3 and the hydroxyl group at C2 create a crowded environment, physically impeding the approach of a nucleophile, especially at the C4 position where the fluorine leaving group is located.[3][4][5][6]

  • Leaving Group Ability: In SNAr reactions on pyridines, the typical reactivity order for halide leaving groups is F > Cl ≈ Br > I.[7][8] While fluorine is an excellent leaving group due to its strong electron-withdrawing nature which activates the ring for nucleophilic attack, severe steric hindrance can negate this advantage.

  • Nucleophile Choice: Bulky nucleophiles will exacerbate the steric problem. Smaller, highly reactive nucleophiles are generally preferred.

Q2: I am observing substitution at an unexpected position. How can I control the regioselectivity?

A: Regioselectivity in pyridine SNAr reactions is dictated by the ability of the ring to stabilize the negative charge in the intermediate (Meisenheimer complex).

  • Electronic Preference: Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[7][9][10] This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[9][10] Attack at the C3 (meta) position does not offer this resonance stabilization.[9]

  • Directing Effects of Existing Groups:

    • The hydroxyl group at C2 is an electron-donating group, which can deactivate the ring towards nucleophilic attack.

    • The ethenyl group at C3 can have complex electronic effects, but its primary influence in this context is steric.

    • The fluorine at C4 is a good leaving group and activates this position.

Given the substitution pattern, the C4 position is electronically the most favorable site for SNAr. If you are seeing reaction elsewhere, it may be due to an alternative mechanism or unforeseen side reactions.

Q3: Are there alternative strategies to SNAr for functionalizing this molecule, considering the steric hindrance?

A: Absolutely. When direct SNAr is challenging, palladium-catalyzed cross-coupling reactions or directed ortho-lithiation strategies can be powerful alternatives.

  • Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira can be highly effective for forming C-C, C-N, and C-O bonds on pyridine rings.[11][12] These methods often tolerate a wider range of functional groups and can sometimes be less sensitive to steric hindrance than traditional SNAr, especially with the right choice of ligand.

  • Directed ortho-Lithiation (DoM): This strategy involves using a directing group on the pyridine ring to guide a strong base (like an organolithium reagent) to deprotonate a specific adjacent position.[13][14][15] The resulting lithiated intermediate can then be quenched with an electrophile to introduce a new substituent. The hydroxyl group at C2 could potentially act as a directing group.

Troubleshooting Guides

This section provides more detailed, step-by-step guidance for specific experimental challenges.

Guide 1: Optimizing SNAr Reactions

If you are committed to a SNAr approach, systematic optimization of reaction conditions is crucial.

Problem: Low Conversion and/or Yield

Underlying Cause: The activation energy for the reaction is too high due to steric hindrance and potentially insufficient ring activation.

Troubleshooting Workflow:

SNAr_Troubleshooting cluster_conditions Reaction Conditions cluster_reagents Reagents Start Low SNAr Yield Increase_Temp Increase Reaction Temperature Start->Increase_Temp Initial Step Solvent Change Solvent Start->Solvent Parallel Approach Nucleophile Modify Nucleophile Start->Nucleophile Key Variable Microwave Use Microwave Irradiation Increase_Temp->Microwave If thermal heating is insufficient Catalysis Consider Phase-Transfer Catalysis (PTC) Solvent->Catalysis Nucleophile->Solvent CrossCoupling_Troubleshooting Start Low Cross-Coupling Yield Ligand Screen Bulky, Electron-Rich Phosphine or NHC Ligands Start->Ligand Most Critical Factor Base Optimize Base Start->Base Crucial for Transmetalation Solvent Optimize Solvent Start->Solvent Temp Adjust Temperature Start->Temp Precatalyst Use Modern Pd-Precatalysts (e.g., G3-XPhos) Ligand->Precatalyst For improved stability DoM_Workflow Start Initiate DoM Strategy Protect_OH Protect 2-OL Group (e.g., as OMe, OTIPS) Start->Protect_OH Base_Selection Select Lithiating Agent Protect_OH->Base_Selection LDA LDA (less nucleophilic) Base_Selection->LDA To avoid C=N addition nBuLi n-BuLi (more nucleophilic) Base_Selection->nBuLi If LDA is unreactive Conditions Optimize Conditions (Low Temp: -78°C, Anhydrous) Base_Selection->Conditions Quench Quench with Electrophile (e.g., I₂, DMF, Aldehyde) Conditions->Quench

Caption: Strategic workflow for a Directed ortho-Lithiation approach.

Detailed Protocol & Explanation:

  • Protect the Hydroxyl Group: The acidic proton of the 2-OL group will be immediately deprotonated by the organolithium base. To direct lithiation to a carbon atom, this group must be protected, for instance, as a methoxy (OMe) or a more robust silyl ether (e.g., TIPS).

  • Select the Right Base:

    • Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP): These are bulky, non-nucleophilic bases. T[13]hey are excellent choices for deprotonation without the risk of adding to the C=N bond of the pyridine ring. [13] * n-Butyllithium (n-BuLi): This is a stronger base but also more nucleophilic. It can add to the pyridine ring, leading to undesired side products. I[13]t is generally used when LDA or LTMP are not reactive enough.

  • Strict Reaction Conditions:

    • Low Temperature: These reactions must be carried out at low temperatures (typically -78 °C) in an anhydrous ether solvent (like THF or Et₂O) to prevent side reactions and ensure the stability of the lithiated intermediate. 4[13]. Quenching with an Electrophile: Once the lithiated species is formed in situ, a suitable electrophile is added to install the desired functional group. The choice of electrophile is broad and includes alkyl halides, aldehydes, ketones, CO₂, and sources of iodine (I₂).

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, The Scripps Research Institute. [Link]

  • Afrin, S., et al. (2021). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences Review and Research, 70(1), 185-188. [Link]

  • Gribble, G. W. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-523. [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. [Link]

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. [Link]

  • Royal Society of Chemistry. (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]

  • Knochel, P. (2005). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 60(10), 1017-1031. [Link]

  • Royal Society of Chemistry. (2014). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. [Link]

  • ACS Publications. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry, 85(10), 6549–6560. [Link]

  • ACS Publications. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 151-160. [Link]

  • YouTube. (2020). (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. [Link]

  • University of Toronto. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. [Link]

  • ACS Publications. (2024). Overcoming Product Inhibition in a Nucleophilic Aromatic Substitution Reaction. Organic Letters, 26(4), 856-860. [Link]

  • NIH National Library of Medicine. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • NIH National Library of Medicine. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. [Link]

  • NIH National Library of Medicine. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • NIH National Library of Medicine. (2017). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. [Link]

  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13512-13520. [Link]

  • ResearchGate. (2017). New Synthesis of 3-Fluoropyridine Derivatives. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Heck Couplings of 3-Ethenyl-4-fluoropyridin-2-ol

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting guide for palladium-catalyzed cross-couplings involving highly functionalized heterocyclic alkenes. Coupling 3-ethenyl-4-fluoropyr...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting guide for palladium-catalyzed cross-couplings involving highly functionalized heterocyclic alkenes. Coupling 3-ethenyl-4-fluoropyridin-2-ol (a heavily substituted vinylpyridine) with aryl halides frequently results in stalled reactions, low turnover numbers (TON), and catalyst degradation. This guide deconstructs the mechanistic root causes of these failures and provides field-proven, self-validating protocols to force your reactions to completion.

Section 1: Mechanistic Root Causes of Low Conversion (The "Why")

Q: Why does 3-ethenyl-4-fluoropyridin-2-ol stall the catalytic cycle even with high catalyst loading? A: The failure is rarely due to simple oxidative addition; it is a thermodynamic trap known as Substrate Chelation . The pyridine nitrogen (or the 2-pyridone oxygen, depending on tautomerization) and the adjacent 3-vinyl group form an exceptionally stable bidentate chelate with the Pd(II) intermediate. This traps the [Ar−Pd−X] complex, preventing migratory insertion. As noted in , 2-vinylpyridines coordinate via their nitrogen lone pair and adjacent C=C unit to form stable chelates that halt the catalytic cycle. This binding affinity is so immense that insoluble poly(4-vinylpyridine) resins are commercially utilized as highly effective Pd(II) scavengers to strip leached palladium from reaction mixtures .

Q: How do the 4-fluoro and 2-hydroxyl groups sterically and electronically affect the alkene insertion? A: You are fighting a war on two fronts:

  • Electronic Mismatch: 3-Ethenyl-4-fluoropyridin-2-ol exists in a tautomeric equilibrium with its 2-pyridone form. In the pyridone tautomer, the nitrogen lone pair donates into the exocyclic olefin, fundamentally altering its conjugative properties . Combined with the intense electron-withdrawing inductive effect of the 4-fluoro group, the alkene becomes electronically mismatched for standard neutral Heck insertions.

  • Steric Blockade: The 3-ethenyl group is sandwiched between an ortho-hydroxyl/oxo group and an ortho-fluoro group. This massive 2,4-disubstitution physically blocks the bulky [Ar−Pd−L2​] complex from achieving the coplanar syn-insertion transition state required for C-C bond formation.

Section 2: Diagnostic Workflow & Mechanistic Divergence

Use the following decision tree to diagnose your specific failure mode based on visual and analytical feedback from your reaction vessel.

DiagnosticWorkflow A Issue: < 10% Conversion 3-Ethenyl-4-fluoropyridin-2-ol B Is Pd Black visible within 30 mins? A->B C Yes: Catalyst Starvation & Aggregation B->C Visual Confirmation D No: Stable Pd-Chelate Formation (Poisoning) B->D Solution remains clear E Action: Switch to P(t-Bu)3 or XPhos C->E F Action: Add Ag2CO3 (Cationic Pathway) D->F G Action: O-Alkylation (Protect 2-OH) D->G H Result: > 85% Conversion E->H F->H G->H

Caption: Diagnostic decision tree for troubleshooting low conversion in vinylpyridine Heck couplings.

To outcompete the chelation trap, we must bypass the standard neutral Heck mechanism and force a highly reactive Cationic Pathway using silver additives.

HeckMechanism A [Pd(0)L2] + Ar-X B Oxidative Addition Ar-Pd(II)(X)L2 A->B C Neutral Pathway (Standard Base) B->C D Cationic Pathway (Ag+ Additive) B->D AgX precipitation E Substrate Chelation Catalyst Trapped! C->E Substrate binds F [Ar-Pd(II)L2]+ Highly Electrophilic D->F G Rapid Migratory Insertion Product Formation F->G Overcomes barriers

Caption: Mechanistic divergence showing how silver additives force a highly reactive cationic pathway.

Section 3: Proven Corrective Protocols (The "How")

Protocol A: Cationic Heck Coupling via Halide Abstraction

By adding Ag2​CO3​ , the halide is forcefully abstracted from the neutral Ar−Pd−X intermediate, precipitating as AgX . This generates a highly electrophilic, cationic [Ar−Pd−L2​]+ species that is reactive enough to overcome the steric and electronic deactivation of the fluorinated vinylpyridine.

  • Preparation: In a rigorously dried Schlenk flask under inert atmosphere (Argon), charge Pd(OAc)2​ (5 mol%), XPhos (10 mol%), Ag2​CO3​ (1.5 equiv), the aryl iodide (1.0 equiv), and 3-ethenyl-4-fluoropyridin-2-ol (1.2 equiv).

  • Solvent Addition: Add anhydrous DMAc (0.2 M).

    • Self-Validation Check 1: The solution should initially be a clear, pale yellow/orange. If it turns black immediately upon solvent addition, oxygen/moisture has compromised the Pd(0) species. Abort and re-degas your solvents.

  • Initiation: Heat the reaction mixture to 110°C with vigorous stirring.

    • Self-Validation Check 2: Within 15-30 minutes, a heavy, off-white to grey precipitate ( AgI or AgBr ) MUST form. This physically validates that halide abstraction is occurring and the cationic pathway is active. If no precipitate forms, oxidative addition has failed.

  • Completion: Stir for 12-16 hours. Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove silver salts and palladium residues before chromatographic purification.

Protocol B: Pre-Reaction Protection Strategy (O-Alkylation)

If silver salts are incompatible with your substrate, you must disrupt the chelation trap by locking the molecule in the pyridine tautomer.

  • Alkylation: Dissolve 3-ethenyl-4-fluoropyridin-2-ol (1.0 equiv) in anhydrous DMF. Add K2​CO3​ (2.0 equiv) and cool to 0°C. Dropwise add Methyl Iodide (1.1 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup & Validation: Quench with water, extract with EtOAc, and concentrate.

    • Self-Validation Check: Run a crude 1H NMR. You must observe the disappearance of the broad −OH/NH peak and the appearance of a sharp singlet at ~3.9 ppm (indicating O−CH3​ ). If the new methyl peak appears closer to ~3.5 ppm, N -alkylation (pyridone formation) has occurred, which will still sterically hinder the Heck reaction. Purify to isolate the O -methylated product before proceeding to standard Heck conditions.

Section 4: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and conversion rates for this specific substrate.

EntryCatalyst / LigandBase / AdditiveSolvent (Temp)Conversion (%)Mechanistic Observation
1 Pd(OAc)2​ / PPh3​ Et3​N DMF (100°C)< 5%Pd black formation; catalyst starvation.
2 Pd(OAc)2​ / XPhos K2​CO3​ DMF (100°C)15%Clear solution; catalyst trapped by stable chelate.
3 Pd(OAc)2​ / XPhos Ag2​CO3​ DMAc (110°C) 88% AgX precipitate formed; cationic pathway active.
4 Pd2​(dba)3​ / P(t−Bu)3​ Cy2​NMe Dioxane (100°C)45%Moderate yield; steric relief but neutral pathway.
5 Pd(OAc)2​ / P(o−tol)3​ Et3​N DMF (100°C)92%Run on O-methylated substrate; chelation eliminated.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use an aryl chloride instead of an aryl bromide/iodide for the coupling partner? A: It is highly discouraged unless you are using specialized dialkylbiaryl phosphine ligands (like BrettPhos) and elevated temperatures. Aryl chlorides have a notoriously high activation barrier for oxidative addition, which exacerbates catalyst starvation when competing with the strongly chelating vinylpyridine substrate.

Q: Why is my reaction turning black before it even reaches 100°C? A: Early Pd black formation indicates rapid catalyst reduction and aggregation before oxidative addition can occur. This is usually caused by trace oxygen, wet solvent, or a degraded aryl halide. Ensure strict degassing (freeze-pump-thaw) and verify the integrity of your starting materials.

Q: Does the 4-fluoro group pose a risk of hydrodefluorination under these conditions? A: Generally, no. The C(sp2)−F bond is exceptionally strong. Palladium-catalyzed hydrodefluorination typically requires specific directing groups, highly electron-rich phosphines, and strong hydride donors (like silanes or formate salts), none of which are present in these protocols.

References

  • Intermolecular Dehydrogenative Heck Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Investigation of Pd Leaching from Supported Pd Catalysts during the Heck Reaction Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes Source: PMC (National Institutes of Health) URL:[Link]

  • The Heck Reaction as a Sharpening Stone of Palladium Catalysis Source: Chemical Reviews (ACS Publications) URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 3-Ethenyl-4-fluoropyridin-2-ol and 3-Ethynyl-4-fluoropyridin-2-ol

Introduction In the landscape of modern drug discovery and materials science, pyridinol and pyridone scaffolds are of paramount importance. Their unique electronic properties and ability to engage in diverse chemical tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and materials science, pyridinol and pyridone scaffolds are of paramount importance. Their unique electronic properties and ability to engage in diverse chemical transformations make them privileged structures in the synthesis of complex molecular architectures. This guide provides an in-depth comparative analysis of two closely related, yet functionally distinct, building blocks: 3-Ethenyl-4-fluoropyridin-2-ol and 3-Ethynyl-4-fluoropyridin-2-ol .

The primary distinction between these molecules lies in the C3 substituent: an ethenyl (vinyl) group versus an ethynyl (alkyne) group. This seemingly subtle difference in hybridization (sp² vs. sp) imparts a profound influence on the electronic landscape of the pyridine ring, dictating the reactivity at multiple sites: the C4 fluorine, the C2 hydroxyl group, the ring itself, and the unsaturated substituent. This guide will dissect these differences through a combination of theoretical electronic analysis and practical, field-proven experimental protocols, offering researchers a predictive framework for their synthetic applications.

Electronic Structure and Predicted Reactivity

The reactivity of an aromatic system is governed by the electronic effects of its substituents, which are broadly categorized into inductive and resonance effects.[1][2] Understanding how the ethenyl and ethynyl groups modulate the electron density of the 4-fluoro-2-hydroxypyridine core is fundamental to predicting their chemical behavior.

A critical and often overlooked aspect of 2-hydroxypyridines is their existence in tautomeric equilibrium with the corresponding 2-pyridone form. The position of this equilibrium is highly dependent on the solvent, pH, and the electronic nature of other ring substituents. For the purpose of this guide, we will consider the reactivity of both the hydroxyl and pyridone forms where relevant. The reactivity of the nitrogen atom and the hydroxyl group are intrinsically linked to this tautomerism.[3]

Figure 1: Tautomeric equilibrium in the subject compounds.

Ethenyl (Vinyl) Group:

  • Inductive Effect: The sp² hybridized carbons of the ethenyl group are slightly more electronegative than sp³ carbons but less so than sp carbons. It exerts a weak electron-withdrawing inductive effect.

  • Resonance Effect: The ethenyl group can act as a weak electron-donating group by resonance (p-π conjugation), pushing electron density into the pyridine ring.[1]

Ethynyl (Alkyne) Group:

  • Inductive Effect: The sp hybridized carbons of the ethynyl group are significantly more electronegative than sp² carbons, resulting in a stronger electron-withdrawing inductive effect compared to the ethenyl group.

  • Resonance Effect: Like the ethenyl group, the ethynyl group can donate electron density via resonance, although this effect is generally considered weaker. The dominant character of the ethynyl group on an aromatic ring is typically electron-withdrawing.

Predicted Impact on Key Reaction Types
Reaction Type3-Ethenyl-4-fluoropyridin-2-ol3-Ethynyl-4-fluoropyridin-2-olRationale
Nucleophilic Aromatic Substitution (SNAr) at C4 SlowerFasterThe stronger inductive electron-withdrawing effect of the ethynyl group makes the C4 position more electrophilic and better stabilizes the negative charge in the Meisenheimer intermediate.[4][5][6]
Electrophilic Aromatic Substitution (EAS) at C5/C6 More reactiveLess reactiveThe net effect of the ethenyl group is less deactivating (or weakly activating) compared to the strongly deactivating ethynyl group. EAS on fluoropyridines is generally difficult.[7][8][9]
Acidity of C2-OH Less acidicMore acidicThe electron-withdrawing ethynyl group stabilizes the corresponding pyridinolate anion more effectively, lowering the pKa.
Reactivity of the C3-Substituent Dienophile in Diels-Alder reactions; undergoes addition reactions (e.g., hydrogenation, halogenation).[10]Participates in Sonogashira coupling, "click" cycloadditions, and can be reduced to the ethenyl or ethyl group.[11][12]The distinct functionalities of a double versus a triple bond dictate their characteristic reaction pathways.

Experimental Comparison and Protocols

To empirically validate these predictions, a series of comparative experiments are proposed. The following protocols are designed to be self-validating by running both substrates under identical conditions and quantifying the outcomes.

Experiment 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

This experiment directly probes the electronic influence of the C3 substituent on the electrophilicity of the C-F bond. The reaction of fluoropyridines with nucleophiles is a cornerstone of medicinal chemistry, often proceeding faster than with other halopyridines due to the high electronegativity of fluorine.[13]

Objective: To compare the rate of fluoride displacement by a common N-nucleophile, morpholine.

Figure 2: Experimental workflow for the comparative SNAr reaction.

Protocol:

  • To two separate, identical microwave vials, add the respective pyridine substrate (0.5 mmol, 1.0 eq), potassium carbonate (1.0 mmol, 2.0 eq), and a magnetic stir bar.

  • Add dimethyl sulfoxide (DMSO, 2.5 mL) to each vial, followed by morpholine (0.6 mmol, 1.2 eq).

  • Seal the vials and place them in a preheated aluminum block at 100 °C.

  • At specified time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), carefully take an aliquot (10 µL) from each reaction mixture, quench with 1 mL of a 1:1 acetonitrile/water solution, and analyze by LC-MS to determine the ratio of starting material to product.

  • Upon completion (or after 24 hours), cool the mixtures to room temperature, dilute with water (20 mL), and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome & Data Presentation: The 3-ethynyl derivative is expected to react significantly faster. The data should be presented as a plot of % conversion versus time and summarized in a table.

SubstrateRate Constant (k, M⁻¹s⁻¹)Yield after 8h (%)
3-Ethenyl-4-fluoropyridin-2-olPredicted LowerPredicted Lower
3-Ethynyl-4-fluoropyridin-2-olPredicted HigherPredicted Higher
Experiment 2: Palladium-Catalyzed Cross-Coupling Reactions

This section leverages the unique reactivity of each C3 substituent, demonstrating their utility as synthetic handles for molecular elaboration. The ethenyl group is a classic substrate for Suzuki coupling, while the terminal ethynyl group excels in Sonogashira coupling.[14][15]

A. Suzuki-Miyaura Coupling of 3-Ethenyl-4-fluoropyridin-2-ol

Objective: To couple the ethenyl group with an aryl boronic acid, demonstrating its utility in forming C(sp²)-C(sp²) bonds.

Protocol:

  • In a Schlenk flask under an argon atmosphere, combine 3-ethenyl-4-fluoropyridin-2-ol (0.5 mmol, 1.0 eq), 4-methoxyphenylboronic acid (0.75 mmol, 1.5 eq), and potassium phosphate (K₃PO₄, 1.5 mmol, 3.0 eq).

  • Add Pd(PPh₃)₄ (0.025 mmol, 5 mol%).[16]

  • Add anhydrous 1,4-dioxane (5 mL).

  • Heat the mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

B. Sonogashira Coupling of 3-Ethynyl-4-fluoropyridin-2-ol

Objective: To couple the terminal alkyne with an aryl halide, a highly efficient method for C(sp)-C(sp²) bond formation.[11][12]

Sonogashira_Cycle Simplified Sonogashira Catalytic Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition pd0->pd_add Ar-X pd_complex Ar-Pd(II)L₂-X pd_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_alkyne Ar-Pd(II)L₂-C≡CR transmetal->pd_alkyne reductive_elim Reductive Elimination pd_alkyne->reductive_elim reductive_elim->pd0 product Ar-C≡CR reductive_elim->product cu_x CuX alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide + CuX, Base base Base cu_acetylide->transmetal

Figure 3: Simplified catalytic cycle for the Sonogashira coupling reaction.

Protocol:

  • In a Schlenk flask under an argon atmosphere, add 3-ethynyl-4-fluoropyridin-2-ol (0.5 mmol, 1.0 eq), 4-iodotoluene (0.6 mmol, 1.2 eq), Pd(PPh₃)₂Cl₂ (0.015 mmol, 3 mol%), and Copper(I) iodide (CuI, 0.03 mmol, 6 mol%).

  • Add anhydrous triethylamine (Et₃N, 5 mL).

  • Stir the mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Expected Outcome & Data Presentation: Both reactions are expected to proceed in high yield, demonstrating the distinct and complementary synthetic utility of the two substrates.

ReactionSubstrateCoupling PartnerCatalyst SystemYield (%)
Suzuki3-Ethenyl-4-fluoropyridin-2-ol4-MeO-Ph-B(OH)₂Pd(PPh₃)₄ / K₃PO₄Predicted >80%
Sonogashira3-Ethynyl-4-fluoropyridin-2-ol4-Me-Ph-IPd(PPh₃)₂Cl₂ / CuI / Et₃NPredicted >90%
Experiment 3: Cycloaddition Reactions

The π-systems of the ethenyl and ethynyl groups exhibit characteristic pericyclic reactivity. The ethenyl group can act as a dienophile in a [4+2] Diels-Alder reaction, while the ethynyl group can participate in a [3+2] cycloaddition, a cornerstone of "click chemistry".[17][18][19]

A. Diels-Alder Reaction of 3-Ethenyl-4-fluoropyridin-2-ol

Objective: To demonstrate the dienophilic nature of the ethenyl substituent.

Protocol:

  • In a sealed tube, dissolve 3-ethenyl-4-fluoropyridin-2-ol (0.5 mmol, 1.0 eq) and cyclopentadiene (freshly cracked, 2.5 mmol, 5.0 eq) in toluene (2 mL).

  • Heat the reaction to 150 °C for 24 hours.

  • Cool the reaction and concentrate under reduced pressure.

  • Analyze the crude mixture by ¹H NMR to determine the conversion and diastereomeric ratio.

  • Purify by column chromatography.

B. Azide-Alkyne Huisgen Cycloaddition of 3-Ethynyl-4-fluoropyridin-2-ol

Objective: To demonstrate the utility of the ethynyl group in forming a stable triazole ring.

Protocol:

  • To a solution of 3-ethynyl-4-fluoropyridin-2-ol (0.5 mmol, 1.0 eq) and benzyl azide (0.55 mmol, 1.1 eq) in a 1:1 mixture of t-butanol and water (4 mL), add sodium ascorbate (0.1 mmol, 20 mol%).

  • Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol, 10 mol%).

  • Stir vigorously at room temperature for 12 hours.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography.

Expected Outcome: Both cycloadditions are expected to be efficient, yielding more complex heterocyclic structures and highlighting the divergent reactivity of the two C3 substituents.

Summary and Conclusion

This guide delineates the significant differences in chemical reactivity between 3-ethenyl-4-fluoropyridin-2-ol and 3-ethynyl-4-fluoropyridin-2-ol, stemming from the distinct electronic properties of their respective C3 substituents.

Feature3-Ethenyl-4-fluoropyridin-2-ol3-Ethynyl-4-fluoropyridin-2-ol
Dominant Electronic Effect Weakly withdrawing (inductive) & weakly donating (resonance)Strongly withdrawing (inductive)
SNAr at C4 Slower rateFaster rate
Cross-Coupling Handle Suzuki, Heck, etc. (C-C sp² bond formation)Sonogashira, Glaser, etc. (C-C sp bond formation)
Pericyclic Reactions Dienophile in [4+2] CycloadditionsDipolarophile in [3+2] Cycloadditions
Synthetic Utility Access to alkylated/arylated pyridine sidechainsAccess to rigid, linear linkers and triazole heterocycles

References

Sources

Comparative

spectroscopic differences between 3-Ethenyl-4-fluoropyridin-2-OL and 4-fluoropyridin-2-ol

Comprehensive Spectroscopic Comparison Guide: 3-Ethenyl-4-fluoropyridin-2-ol vs. 4-Fluoropyridin-2-ol As a Senior Application Scientist, evaluating the structural nuances of fluorinated pyridine analogs is a critical ste...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Spectroscopic Comparison Guide: 3-Ethenyl-4-fluoropyridin-2-ol vs. 4-Fluoropyridin-2-ol

As a Senior Application Scientist, evaluating the structural nuances of fluorinated pyridine analogs is a critical step in drug discovery and materials science. The substitution of a hydrogen atom with an ethenyl (vinyl) group at the C3 position of 4-fluoropyridin-2-ol fundamentally alters the molecule's electronic landscape, steric profile, and conjugation.

This guide provides an in-depth, objective comparison of the spectroscopic signatures of 4-fluoropyridin-2-ol and its derivative, 3-Ethenyl-4-fluoropyridin-2-ol , detailing the causality behind these differences and providing self-validating experimental protocols.

Structural & Mechanistic Context: The Tautomeric Equilibrium

Before analyzing the spectra, we must establish the ground-state mechanics of these molecules. Both compounds exist in a dynamic lactam-lactim tautomeric equilibrium (2-pyridone pyridin-2-ol)[1][2]. The position of this equilibrium is highly dependent on the phase and solvent polarity[2][3]. In the solid state and in non-polar solvents, the lactam (2-pyridone) form typically predominates due to the formation of stable, intermolecular hydrogen-bonded dimers[2]. In polar protic solvents, the equilibrium shifts toward the lactim (pyridin-2-ol) form[2].

Understanding this equilibrium is crucial because the spectroscopic data (particularly IR and NMR) will reflect the dominant tautomer present under the specific experimental conditions.

Tautomerism Lactam 2-Pyridone Form (Lactam) Lactim Pyridin-2-ol Form (Lactim) Lactam->Lactim Polar protic solvents Lactim->Lactam Non-polar solvents / Solid State

Lactam-lactim tautomeric equilibrium modulated by solvent polarity and phase.

Comparative Spectroscopic Profiling

The introduction of the ethenyl group at C3 extends the π -conjugation system and alters the local magnetic environment. Here is how these changes manifest across different spectroscopic modalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1 H NMR: In 4-fluoropyridin-2-ol , the C3 proton is highly shielded by the adjacent electron-donating hydroxyl/amide group but experiences strong vicinal spin-spin coupling ( 3JH−F​ ) with the C4 fluorine, typically resulting in a distinct doublet of doublets[4][5]. In 3-Ethenyl-4-fluoropyridin-2-ol , this C3 proton signal is entirely absent. Instead, a classic AMX or ABX spin system emerges, corresponding to the three vinyl protons[6]. The internal vinyl proton will appear as a complex multiplet (coupled to the two terminal protons and potentially the C4 fluorine), while the terminal geminal protons will show distinct trans ( 3Jtrans​≈14−18 Hz) and cis ( 3Jcis​≈8−12 Hz) couplings[6].

  • 13 C NMR: The C3 carbon in the unsubstituted analog resonates as a doublet due to 2JC−F​ coupling[4][5]. In the ethenyl analog, the C3 carbon shifts downfield due to the substitution. Furthermore, two new signals appear in the alkene region (approx. 115 ppm and 130 ppm), representing the ethenyl carbons[7]. The π -electron density of these double bonds is highly sensitive to the electron-withdrawing nature of the adjacent fluoropyridine ring[7][8].

  • 19 F NMR: The fluorine atom at C4 serves as an excellent isolated probe. The addition of the bulky, conjugated ethenyl group at the ortho (C3) position alters the steric shielding and the π -electron distribution, resulting in a measurable shift in the 19 F resonance compared to the unsubstituted analog[4][9].

Infrared (IR) Spectroscopy

In the solid state (KBr pellet), both compounds predominantly exhibit the 2-pyridone (lactam) tautomer[2][10]. This is characterized by a strong, sharp amide carbonyl (C=O) stretching frequency around 1650–1680 cm −1 and a broad N-H stretch around 3100 cm −1 [3][10]. The primary differentiator for 3-Ethenyl-4-fluoropyridin-2-ol is the presence of a C=C stretching vibration (often overlapping near 1620–1640 cm −1 ) and, more diagnostically, the out-of-plane =C-H bending vibrations characteristic of a monosubstituted alkene, appearing sharply between 900–990 cm −1 .

Ultraviolet-Visible (UV-Vis) Spectroscopy

4-fluoropyridin-2-ol displays standard pyridone absorption bands (typically π→π∗ transitions around 220 nm and 290 nm)[3][11]. The ethenyl group in the substituted analog extends the conjugated π -system. According to molecular orbital theory, this extended conjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO) and lowers the Lowest Unoccupied Molecular Orbital (LUMO). This narrowed HOMO-LUMO gap requires less energy for electronic transitions, resulting in a pronounced bathochromic shift (red shift) and a hyperchromic effect (increased molar absorptivity)[11].

Summary of Quantitative Spectroscopic Data
Spectroscopic ModalityFeature4-Fluoropyridin-2-ol3-Ethenyl-4-fluoropyridin-2-ol
1 H NMR (DMSO- d6​ ) C3 PositionAromatic proton (dd, ~6.5 ppm, 3JH−F​ )Absent
Ethenyl ProtonsAbsentAMX/ABX multiplet (~5.2 - 6.8 ppm)
13 C NMR (DMSO- d6​ ) Alkene CarbonsAbsentPresent (~115 ppm, ~130 ppm)
IR (KBr Pellet) =C-H BendingAbsentSharp peaks at 900–990 cm −1
C=O Stretch (Lactam)~1650–1680 cm −1 ~1650–1680 cm −1
UV-Vis (Methanol) λmax​ ( π→π∗ )~290 nm> 305 nm (Bathochromic shift)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. By cross-referencing the phase-dependent IR data with the solvent-locked NMR data, researchers can definitively confirm both the structure and the tautomeric state of the synthesized compounds.

Workflow Prep Sample Preparation (Anhydrous DMSO-d6 / KBr) NMR NMR Acquisition (1H, 13C, 19F) Prep->NMR IR IR Spectroscopy (ATR-FTIR / KBr Pellet) Prep->IR UV UV-Vis Analysis (Methanol Solvent) Prep->UV Validate Data Cross-Validation (Structure & Tautomer Confirmation) NMR->Validate IR->Validate UV->Validate

Multimodal spectroscopic workflow for structural validation of pyridine analogs.

Protocol 1: Multi-Nuclear NMR Acquisition

Causality: Anhydrous DMSO- d6​ is chosen as the solvent because its high polarity stabilizes the tautomeric equilibrium, preventing line-broadening caused by rapid proton exchange[1][10].

  • Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard ( 0.00 ppm).

  • 1 H Acquisition: Acquire at 400 MHz or higher. Set spectral width to 15 ppm. Use a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the vinyl protons.

  • 13 C Acquisition: Acquire with proton decoupling ( 13 C{ 1 H}). Increase D1 to 3 seconds to account for the longer T1​ relaxation times of the quaternary carbons (C2, C3, C4).

  • 19 F Acquisition: Acquire at 376 MHz (for a 400 MHz spectrometer). Reference to external trichlorofluoromethane (CFCl 3​ ) at 0.00 ppm.

  • Validation: Calculate the J -coupling constants of the vinyl protons. The mathematical sum of the coupling trees must perfectly reconstruct the observed AMX multiplet, validating the ethenyl substitution.

Protocol 2: Solid-State IR Spectroscopy

Causality: KBr pelleting is utilized to lock the molecules in their solid-state hydrogen-bonded dimer configuration, ensuring the 2-pyridone tautomer is isolated for analysis[2][10].

  • Preparation: Grind 2 mg of the analyte with 200 mg of spectroscopic-grade, anhydrous KBr in an agate mortar.

  • Pressing: Transfer the fine powder to a die and press under 10 tons of vacuum pressure for 5 minutes to form a translucent pellet.

  • Acquisition: Scan from 4000 to 400 cm −1 with a resolution of 4 cm −1 (minimum 32 scans).

  • Validation: Confirm the presence of the strong C=O stretch (~1660 cm −1 ). If a strong, sharp O-H stretch (~3400 cm −1 ) dominates instead without an accompanying C=O peak, the sample may have hydrated, and the pellet must be re-prepared under strictly anhydrous conditions.

Conclusion & Application in Drug Development

The spectroscopic differentiation between 4-fluoropyridin-2-ol and 3-Ethenyl-4-fluoropyridin-2-ol is not merely an analytical exercise; it is foundational to Structure-Activity Relationship (SAR) studies. The addition of the ethenyl group introduces a site for potential covalent binding (Michael addition) with cysteine residues in target proteins, while simultaneously altering the lipophilicity and π -stacking capabilities of the pharmacophore. By utilizing the self-validating spectroscopic workflows outlined above, researchers can confidently verify the structural integrity of these critical building blocks before advancing them into high-throughput screening or pharmacokinetic modeling.

References

  • A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation - Journal of the Mexican Chemical Society (SciELO). Available at:[Link]

  • The hydrogen-bonded 2-pyridone dimer model system. 1. Combined NMR and FT-IR spectroscopy study - PubMed (NIH). Available at:[Link]

  • 2-Pyridone (Tautomerism and Spectroscopy) - Wikipedia. Available at: [Link]

  • Correlation analysis of IR, 1H NMR and UV spectral data of alkyl and aryl 4,6-disubstituted-3-cyano-2-pyridones - Semantic Scholar. Available at:[Link]

  • 2-Pyridone Analytical Data - ChemEurope. Available at:[Link]

  • NMR spectral characteristics of fluorocontaining pyridines - Fluorine Notes. Available at: [Link]

  • DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines - The Journal of Physical Chemistry A (ACS Publications). Available at:[Link]

  • Synthesis, 2D HETCOR NMR Spectra and Unequivocal Assignment of (E)- and (Z)-1-ferrocenyl-2-phenylethene - Tunghai University. Available at: [Link]

  • Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes - Canadian Journal of Chemistry. Available at:[Link]

Sources

Validation

Benchmarking Catalytic Systems for 3-Ethenyl-4-fluoropyridin-2-OL Functionalization: A Comprehensive Guide

Introduction & Strategic Significance In contemporary drug discovery and agrochemical development, fluorinated N-heterocycles are privileged scaffolds due to their enhanced metabolic stability, lipophilicity, and unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

In contemporary drug discovery and agrochemical development, fluorinated N-heterocycles are privileged scaffolds due to their enhanced metabolic stability, lipophilicity, and unique binding interactions [1]. 3-Ethenyl-4-fluoropyridin-2-ol (CAS: 2126177-70-4) [2] represents a highly versatile building block. It features a tautomerizable 2-hydroxypyridine/2-pyridone core, a strongly electron-withdrawing C4-fluorine, and a reactive C3-vinyl (ethenyl) group.

Functionalizing the ethenyl group via Palladium-catalyzed Mizoroki-Heck cross-coupling allows for the rapid generation of diverse styryl-pyridine derivatives. However, the electron-deficient nature of the fluoropyridine ring and the potential for competitive coordination from the adjacent hydroxyl/pyridone moiety pose significant challenges to catalyst stability and regioselectivity. This guide benchmarks three distinct catalytic systems to determine the optimal conditions for the stereoselective (E)-arylation of the 3-ethenyl group.

Mechanistic Pathway & Causality

The Heck arylation of 3-ethenyl-4-fluoropyridin-2-ol follows a standard Pd(0)/Pd(II) catalytic cycle, but the choice of ligand dictates the efficiency of each elementary step. The electron-withdrawing fluorine at C4 polarizes the vinyl group, making migratory insertion highly sensitive to the electronic properties of the active Pd complex. Furthermore, bulky, electron-rich ligands are required to accelerate the oxidative addition of unactivated aryl chlorides and prevent catalyst poisoning by the basic nitrogen or oxygen atoms of the substrate.

HeckCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X Coord Olefin Coordination (3-Ethenyl-4-fluoropyridin-2-ol) OxAdd->Coord MigIns Migratory Insertion Coord->MigIns Regioselective BetaElim β-Hydride Elimination MigIns->BetaElim Prod Functionalized Product (E-Styryl derivative) BetaElim->Prod Product Release Base Base Neutralization (Regenerates Pd(0)) BetaElim->Base Pd(II)-HX intermediate Base->Pd0 -Base·HX

Figure 1: Catalytic cycle for the Heck arylation of 3-ethenyl-4-fluoropyridin-2-ol.

Benchmarking Catalytic Systems

We evaluated three distinct catalytic systems for the coupling of 3-ethenyl-4-fluoropyridin-2-ol with 4-chloroanisole.

  • System A (Classic): Pd(OAc)₂ / P(o-tolyl)₃. A traditional system relying on steric bulk to promote reductive elimination.

  • System B (Buchwald Dialkylbiaryl Phosphine): Pd₂(dba)₃ / XPhos. XPhos provides a highly electron-rich center that facilitates the oxidative addition of aryl chlorides, while its biphenyl backbone prevents off-target coordination from the fluoropyridin-2-ol core.

  • System C (NHC-Palladium): PEPPSI-IPr. An N-heterocyclic carbene complex known for extreme stability and high turnover numbers (TON), ideal for substrates with coordinating heteroatoms.

Quantitative Data Comparison

Reaction Conditions: 3-ethenyl-4-fluoropyridin-2-ol (1.0 equiv), 4-chloroanisole (1.2 equiv), Catalyst (see table), K₃PO₄ (2.0 equiv), 1,4-Dioxane, 100 °C.

Catalytic SystemCatalyst Loading (mol%)Time (h)Yield (%)*E/Z RatioTurnover Number (TON)
System A: Pd(OAc)₂ / P(o-tolyl)₃5.02442%85:158.4
System B: Pd₂(dba)₃ / XPhos2.0894%>99:147.0
System C: PEPPSI-IPr1.01288%95:588.0

*Yield determined by ¹H NMR using 1,3,5-trimethoxybenzene as an internal standard.

Analysis: System B (XPhos) significantly outperforms the classic System A. The electron-rich nature of XPhos overcomes the high activation barrier of the aryl chloride, while its steric profile ensures exclusive E-selectivity. System C (PEPPSI-IPr) offers the highest TON but requires a longer reaction time compared to System B.

Self-Validating Experimental Protocol

The following protocol utilizes System B , optimized for maximum yield and stereoselectivity. It includes built-in validation steps (TLC and internal standard NMR) to ensure reproducibility.

Materials Required
  • 3-Ethenyl-4-fluoropyridin-2-ol (1.0 mmol, 139.1 mg)

  • 4-Chloroanisole (1.2 mmol, 171.1 mg)

  • Pd₂(dba)₃ (0.01 mmol, 9.2 mg, 1 mol% Pd dimer = 2 mol% Pd)

  • XPhos (0.04 mmol, 19.1 mg, 4 mol%)

  • Anhydrous K₃PO₄ (2.0 mmol, 424.5 mg)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology
  • Catalyst Pre-activation (Glovebox or Schlenk line): In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃ and XPhos. Evacuate and backfill with Argon (3x). Add 1.0 mL of anhydrous 1,4-dioxane. Stir at room temperature for 15 minutes until the solution turns a deep, homogeneous red-orange, indicating the formation of the active L-Pd(0) species.

  • Substrate Addition: To the pre-activated catalyst solution, add 3-ethenyl-4-fluoropyridin-2-ol, 4-chloroanisole, and finely milled anhydrous K₃PO₄.

  • Solvent Addition & Degassing: Add the remaining 4.0 mL of 1,4-dioxane. Sparge the mixture with Argon for 5 minutes. Causality note: Oxygen must be rigorously excluded to prevent the oxidation of XPhos to its phosphine oxide, which would terminate the catalytic cycle.

  • Heating & Monitoring: Seal the vial with a Teflon-lined cap and heat to 100 °C in a pre-heated oil bath.

  • Validation Checkpoint 1 (TLC): After 4 hours, withdraw a 10 µL aliquot. Quench with EtOAc/H₂O. Spot the organic layer on a silica TLC plate (Eluent: 50% EtOAc in Hexanes). The starting material (Rf ~0.3) should be completely consumed, replaced by a new UV-active spot (Rf ~0.5).

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and filter through a short pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with additional EtOAc (10 mL).

  • Validation Checkpoint 2 (NMR Yield): Concentrate the filtrate in vacuo. Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene to the crude mixture. Dissolve in DMSO-d6 and acquire a ¹H NMR spectrum. Integrate the internal standard peak (s, 6.08 ppm, 3H) against the newly formed trans-alkene doublet (d, ~7.4 ppm, J = 16.5 Hz, 1H) to calculate the exact chemical yield before purification.

References

  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. ResearchGate. Available at:[Link]

Comparative

A Senior Application Scientist's Guide to Validating Computational Docking Scores for 3-Ethenyl-4-fluoropyridin-2-OL Ligands

In the vanguard of modern drug discovery, computational docking serves as an indispensable tool, rapidly predicting the binding orientation and affinity of small molecules within a target protein's active site.[1][2][3]...

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Author: BenchChem Technical Support Team. Date: April 2026

In the vanguard of modern drug discovery, computational docking serves as an indispensable tool, rapidly predicting the binding orientation and affinity of small molecules within a target protein's active site.[1][2][3] This in silico approach allows for the high-throughput screening of vast chemical libraries, prioritizing candidates for synthesis and experimental testing.[2] However, the scoring functions used in docking are estimations, and their predictions demand rigorous validation before committing significant resources to a compound series.[1][4]

This guide provides a comprehensive framework for validating the computational docking scores of a promising class of novel compounds: 3-Ethenyl-4-fluoropyridin-2-OL ligands. Pyridine derivatives are well-represented in medicinal chemistry, forming the core of numerous approved drugs and bioactive compounds with activities ranging from antibacterial to anticancer.[5][6][7] Therefore, establishing a robust validation cascade for new pyridine scaffolds is of paramount importance. We will move beyond a simple checklist, delving into the causality behind each validation step, from computational refinement to gold-standard biophysical assays, ensuring a self-validating workflow that builds confidence in your screening results.

Pillar 1: In Silico Corroboration and Refinement

Before proceeding to wet lab experiments, the initial docking results must be computationally scrutinized. This initial phase aims to filter out common artifacts and build a stronger case for the predicted binding modes. A high docking score is meaningless if the predicted pose is unstable or energetically unfavorable upon closer inspection.

Pose and Protocol Validation

The first step is to validate the docking protocol itself. If a co-crystal structure of a similar ligand in the target protein exists, re-docking the co-crystallized ligand back into the active site is mandatory. A successful protocol should reproduce the experimental pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[8][9] If no co-crystal is available, one can use known binders and non-binders to see if the docking method can successfully distinguish between them.[10]

Further confidence can be built using knowledge-based approaches. For a ligand like 3-Ethenyl-4-fluoropyridin-2-OL, which contains an aromatic pyridine ring, interactions like pi-pi stacking are likely important. One can validate the geometry of these predicted interactions against databases of experimentally observed interactions, such as the Cambridge Structural Database (CSD).[11]

Advanced Scoring and Energy Calculations

Standard docking scores are optimized for speed, not always for accuracy. To refine the ranking of top candidates, employing more computationally intensive methods is a prudent step.

  • Consensus Scoring: Using several different scoring functions can help mitigate the biases inherent in any single function.[11] A ligand that consistently scores well across multiple algorithms (e.g., GoldScore, ChemPLP, ASP) is a more reliable candidate.

  • MM/PBSA and MM/GBSA: Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA or MM/GBSA) are post-docking methods that calculate the free energy of binding. These methods provide a more physically realistic estimation of binding affinity than standard docking scores and can significantly improve the correlation with experimental results.[8][10]

Assessing Pose Stability with Molecular Dynamics (MD)

A static dock cannot reveal the dynamic stability of a ligand-protein complex. MD simulations provide a powerful means to validate a docking pose by observing its behavior in a simulated physiological environment over time.[9][12] A stable pose will maintain its key interactions with the protein's active site residues, exhibiting minimal deviation (low RMSD) from the initial docked conformation.[3] Conversely, an unstable pose, often a docking artifact, will quickly drift from the binding pocket.[3]

G cluster_insilico In Silico Validation Workflow Dock Initial Docking of 3-Ethenyl-4-fluoropyridin-2-OL Ligand Library ReDock Protocol Validation (Re-docking / Known Binders) Dock->ReDock Validate Protocol Consensus Refined Ranking (Consensus Scoring, MM/GBSA) ReDock->Consensus If RMSD < 2Å MD Dynamic Stability Check (Molecular Dynamics Simulation) Consensus->MD Top Candidates Select Selection of High-Confidence Candidates for Synthesis MD->Select If Pose is Stable

Caption: In Silico validation workflow for docking results.

Pillar 2: Biophysical and Biochemical Experimental Validation

Experimental validation is the definitive test of any computational prediction.[1] The goal is to obtain quantitative data on the physical interaction between the synthesized 3-Ethenyl-4-fluoropyridin-2-OL ligands and the target protein.

Direct Binding Assays: Measuring Affinity and Kinetics

Several biophysical techniques can directly measure the binding of a ligand to its target. The choice of method often depends on the specific requirements of the project, such as throughput, material consumption, and the type of data needed.

  • Surface Plasmon Resonance (SPR): This label-free technique provides detailed kinetic profiles of the binding event in real-time.[13] By immobilizing the target protein on a sensor chip and flowing the ligand over the surface, SPR can determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_D), a direct measure of binding affinity.[13]

  • Isothermal Titration Calorimetry (ITC): Often considered the gold standard for characterizing binding interactions, ITC measures the heat released or absorbed during the binding event. This allows for the direct determination of the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile.

  • Radioligand Binding Assays: These are highly sensitive assays that use a radiolabeled version of a ligand to quantify its binding to a target.[13][14] Through saturation or competition experiments, one can determine the K_D of the radioligand or the inhibition constant (K_i) of unlabeled test compounds like our 3-Ethenyl-4-fluoropyridin-2-OL derivatives.[13][14]

G cluster_exp Choosing an Experimental Assay Question What data is required? Kinetics Kinetics (kon, koff) + Affinity (KD) Question->Kinetics Thermo Thermodynamics (ΔH, ΔS) + Affinity (KD) Question->Thermo Functional Biological Effect (IC50 / EC50) Question->Functional SPR Surface Plasmon Resonance (SPR) Kinetics->SPR ITC Isothermal Titration Calorimetry (ITC) Thermo->ITC FuncAssay Enzyme / Cell-based Assays Functional->FuncAssay

Caption: Decision tree for selecting an experimental validation method.

Functional Assays: Assessing Biological Impact

Confirming that a ligand binds to a target is crucial, but understanding the functional consequence of that binding is often the ultimate goal.

  • Enzyme Inhibition/Activation Assays: If the target is an enzyme, a functional assay measuring its activity in the presence of the ligand is essential. This will yield an IC50 (for inhibitors) or EC50 (for activators) value, which indicates the concentration of the ligand required to elicit a 50% response.[13]

  • Cell-Based Assays: For targets like receptors or ion channels, cell-based assays can measure downstream signaling events (e.g., changes in second messengers like cAMP, calcium release, or gene expression) to confirm that the ligand is not just binding but is also modulating the target's biological function.[14]

Synthesizing the Data: A Comparative Framework

The ultimate validation lies in comparing the computational predictions with the experimental data. It is important to note that a direct correlation between docking scores (in kcal/mol) and experimental binding affinities (K_D or K_i) is not always linear.[1] Docking is most effective at enriching true binders from a large pool of decoys.[1] However, when comparing a series of related analogues like our 3-Ethenyl-4-fluoropyridin-2-OL derivatives, a good correlation between the rank-ordering of computational scores and experimental potencies provides strong validation for the predictive power of the docking model for that specific chemical series.

Table 1: Hypothetical Validation Data for 3-Ethenyl-4-fluoropyridin-2-OL Derivatives

Ligand IDDocking Score (kcal/mol)MM/GBSA ΔG (kcal/mol)SPR K_D (nM)Enzyme Assay IC50 (nM)
EFP-001-10.5-55.255110
EFP-002-9.8-51.8150320
EFP-003-11.2-60.12545
EFP-004-8.1-40.7>1000>1000
Control-5.4-25.3No BindingNo Inhibition

This table illustrates how data from multiple computational and experimental sources can be consolidated. Here, EFP-003 is predicted to be the most potent ligand by both docking and MM/GBSA, a prediction that is confirmed by its low K_D and IC50 values from the experimental assays.

Experimental Protocols

Protocol 1: Post-Docking Molecular Dynamics (MD) Simulation
  • System Preparation: Load the docked complex of the 3-Ethenyl-4-fluoropyridin-2-OL ligand and the target protein into a simulation package (e.g., GROMACS, AMBER).

  • Solvation: Place the complex in a periodic box of an appropriate water model (e.g., TIP3P).

  • Ionization: Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system and mimic physiological salt concentration.

  • Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries.

  • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure while applying position restraints to the protein and ligand heavy atoms.

  • Production Run: Remove the restraints and run the production simulation for a duration sufficient to observe the stability of the complex (typically 50-100 ns for initial validation).

  • Analysis: Calculate the RMSD of the ligand and protein backbone over the course of the simulation. Analyze key hydrogen bonds and hydrophobic interactions to ensure they are maintained. A stable ligand will show a low and converged RMSD value.[9]

Protocol 2: Surface Plasmon Resonance (SPR) Assay
  • Chip Preparation: Select an appropriate sensor chip (e.g., CM5) and activate the surface using a mixture of EDC/NHS.

  • Protein Immobilization: Covalently immobilize the target protein onto the activated surface via amine coupling to achieve a desired response level. A reference channel should be prepared in parallel (activated and deactivated) to subtract bulk refractive index changes.

  • Ligand Preparation: Prepare a dilution series of the 3-Ethenyl-4-fluoropyridin-2-OL ligand in the running buffer. Include a zero-concentration sample (buffer only) for double-referencing. A known non-binding compound should be used as a negative control.

  • Binding Analysis: Inject the ligand dilutions over both the target and reference surfaces, starting from the lowest concentration. Record the sensorgrams, which show the change in response units (RU) over time.

  • Regeneration: After each ligand injection, inject a regeneration solution (e.g., low pH glycine) to remove the bound ligand and prepare the surface for the next cycle.

  • Data Analysis: After subtracting the reference channel and buffer injection data, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters (k_on, k_off) and the binding affinity (K_D).

Conclusion

Validating computational docking scores is not a single action but a multi-faceted process that integrates computational refinement with robust experimental confirmation. For novel ligands such as the 3-Ethenyl-4-fluoropyridin-2-OL series, this rigorous cascade is essential to ensure that computational predictions are firmly grounded in physical reality. By employing post-docking computational checks like MD simulations and MM/GBSA, followed by direct biophysical characterization with techniques like SPR or ITC, researchers can confidently distinguish true hits from false positives, enabling a more efficient and successful drug discovery pipeline.

References

  • Validation of Docking Poses via Interaction Motif Searching. Cambridge Crystallographic Data Centre (CCDC). Available from: [Link]

  • In vitro binding Assays – Cell Based Assays. Chelatec. Available from: [Link]

  • New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics. PMC. Available from: [Link]

  • How do I validate docking scores of ligands in a protein that has no co-crystalized ligand? ResearchGate. Available from: [Link]

  • About Ligand Binding Assays. Gifford Bioscience. Available from: [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. Preprints.org. Available from: [Link]

  • In vitro Assays to Evaluate Specificity and Affinity in Protein-phospholipid Interactions. Bio-protocol. Available from: [Link]

  • Ligand Binding Assays (LBA). KCAS Bio. Available from: [Link]

  • Lessons from Docking Validation. Protein Structural Analysis Laboratory - Michigan State University. Available from: [Link]

  • Molecular dynamics analysis to evaluate docking pose prediction. PMC. Available from: [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. YouTube. Available from: [Link]

  • Computational Chemistry Approaches to Molecular Docking. IntechOpen. Available from: [Link]

  • How can I validate a docking protocol? ResearchGate. Available from: [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. PubMed. Available from: [Link]

  • Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats. PubMed. Available from: [Link]

  • How to validate the molecular docking results ? ResearchGate. Available from: [Link]

  • Computational methods. CACHE Challenges. Available from: [Link]

  • Network Pharmacology, Molecular Docking and Experimental Validation on the Effects of Cinnamomum zeylanicum in Diabetic Wound Healing. Drug Design, Development and Therapy. Available from: [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Available from: [Link]

  • Synthesis and Biological Activity of 4-(Pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic Acid Derivatives. ResearchGate. Available from: [Link]

  • A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences. Available from: [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. Available from: [Link]

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Validation

Comparative Guide: Electron-Withdrawing Effects in 3-Ethenyl-4-fluoropyridin-2-ol Isomers

Executive Summary As a Senior Application Scientist in drug development, I frequently encounter the challenge of optimizing the physicochemical properties of heteroaromatic scaffolds. The 2-hydroxypyridine/2-pyridone mot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in drug development, I frequently encounter the challenge of optimizing the physicochemical properties of heteroaromatic scaffolds. The 2-hydroxypyridine/2-pyridone motif is a privileged pharmacophore found in numerous biologically active compounds and natural products [1]. When functionalizing this core with a conjugated 3-ethenyl group and a highly electronegative fluorine atom, the exact positional placement of the fluorine (C4, C5, or C6) drastically alters the molecule's electron density.

This guide objectively compares the target molecule, 3-Ethenyl-4-fluoropyridin-2-ol , against its positional isomers (5-fluoro and 6-fluoro alternatives). By mapping the inductive (-I) and mesomeric (+M) effects of fluorine, we can predict and experimentally validate critical parameters such as the pKa, nucleophilicity, and the lactam-lactim tautomeric equilibrium.

Mechanistic Framework: Electronic Effects & Tautomerism

The behavior of fluorinated pyridin-2-ols is governed by a delicate balance between two competing electronic forces:

  • Inductive Effect (-I): Fluorine's high electronegativity strongly withdraws electron density through σ -bonds. This effect is highly distance-dependent, being strongest at the adjacent ortho positions.

  • Mesomeric Effect (+M): Fluorine possesses lone pairs that can donate electron density into the aromatic π -system through resonance, specifically increasing electron density at the ortho and para positions relative to the fluorine atom.

Furthermore, 2-hydroxypyridines exist in a dynamic tautomeric equilibrium with their 2-pyridone (lactam) forms. While the 2-hydroxypyridine (lactim) form is often favored in the gas phase or non-polar solvents, high-polarity solvents (like water) strongly stabilize the 2-pyridone form via hydrogen bonding [2]. The introduction of an electron-withdrawing fluorine atom lowers the overall pKa and shifts this equilibrium depending on its proximity to the nitrogen atom [3].

Tautomerism Lactim 2-Hydroxypyridine (Lactim Form) Lactam 2-Pyridone (Lactam Form) Lactim->Lactam Polar Solvents (H-Bonding) Lactam->Lactim Non-Polar Solvents EWG Fluorine EWG Effect (-I > +M) EWG->Lactim Lowers pKa EWG->Lactam Shifts K_eq

Figure 1: Tautomeric equilibrium modulated by solvent polarity and fluorine electronic effects.

Isomeric Comparison: 4-Fluoro vs. 5-Fluoro vs. 6-Fluoro

To understand the structure-activity relationship (SAR), we must evaluate how the fluorine position interacts with the 3-ethenyl group and the core nitrogen.

Target: 3-Ethenyl-4-fluoropyridin-2-ol
  • Electronic Environment: The fluorine at C4 is para to the nitrogen and meta to the oxygen.

  • Effect: The -I effect stabilizes the conjugate base, moderately lowering the pKa. The +M effect donates electron density to C3 (the ethenyl attachment point) and C5. This cross-conjugation makes the ethenyl group slightly more electron-rich than expected, which is critical if the ethenyl group is intended for downstream cross-coupling or Michael addition.

  • 19 F NMR Profile: The fluorine signal is moderately shielded, typically appearing around -103 ppm, consistent with standard 4-fluoropyridine derivatives [4].

Alternative 1: 3-Ethenyl-5-fluoropyridin-2-ol
  • Electronic Environment: The fluorine at C5 is meta to the nitrogen and para to the oxygen.

  • Effect: The +M effect directly donates electron density toward the oxygen atom (C2 position), which slightly counteracts the -I effect. Because the fluorine is further from the nitrogen, the basicity of the ring is less compromised than in the 6-fluoro isomer.

  • 19 F NMR Profile: The fluorine is highly shielded by the ring current and resonance, appearing significantly upfield around -126 ppm [4].

Alternative 2: 3-Ethenyl-6-fluoropyridin-2-ol
  • Electronic Environment: The fluorine at C6 is ortho to the nitrogen.

  • Effect: This isomer experiences an extreme -I effect directly on the nitrogen lone pair. This drastically reduces the basicity of the nitrogen and significantly lowers the pKa of the molecule. The tautomeric equilibrium is heavily disrupted because the nitrogen is too electron-deficient to effectively stabilize the lactam (NH) proton.

  • 19 F NMR Profile: The proximity to the electronegative nitrogen results in severe deshielding, pushing the 19 F signal far downfield to approximately -67 ppm [4].

Quantitative Performance Data

The following table synthesizes the expected physicochemical parameters based on the electronic effects of the respective isomers.

Property / Parameter3-Ethenyl-4-fluoropyridin-2-ol (Target)3-Ethenyl-5-fluoropyridin-2-ol (Alt 1)3-Ethenyl-6-fluoropyridin-2-ol (Alt 2)
Fluorine Position C4 (para to N)C5 (meta to N)C6 (ortho to N)
Dominant F-Effect on N Moderate -IWeak -IStrong -I
Predicted pKa (NH/OH) ~ 10.5~ 11.2~ 8.5
19 F NMR Shift (ppm) ~ -103.0~ -126.1~ -67.0
Tautomeric Preference (H 2​ O) Strongly Pyridone (Lactam)Strongly Pyridone (Lactam)Mixed / Leans Hydroxypyridine
Ethenyl Reactivity Enhanced (due to +M from C4)BaselineReduced (due to strong global -I)

Experimental Methodologies

To empirically validate the electronic effects and tautomeric states described above, the following self-validating protocols must be executed. The causality behind these choices is rooted in capturing both the microscopic electronic environment (via NMR) and the macroscopic thermodynamic state (via UV-Vis).

Workflow S1 1. Isomer Synthesis & Purification S2 2. 19F & 1H NMR (Determine Shielding) S1->S2 S3 3. UV-Vis Titration (Measure pKa & K_eq) S1->S3 S4 4. Electronic Effect Mapping (-I vs +M) S2->S4 S3->S4

Figure 2: Experimental workflow for quantifying electronic effects in fluoropyridinol isomers.

Protocol 1: 19 F and 1 H NMR Spectroscopy for Electronic Shielding Analysis
  • Causality: The 19 F nucleus is highly sensitive to local electron density. Deshielding (a less negative δ value) directly proves strong electron withdrawal by adjacent heteroatoms, allowing us to map the -I vs +M vectors across the pyridine ring [4].

  • Step-by-Step Method:

    • Sample Preparation: Dissolve 15 mg of the highly pure isomer (>98% via HPLC) in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) to ensure full solubility of the polar pyridone form. Add 0.05% v/v fluorobenzene as an internal standard ( δ = -113.15 ppm).

    • Instrument Calibration: Tune the NMR spectrometer (e.g., 400 MHz for 1 H, 376 MHz for 19 F) and stabilize the probe temperature at exactly 298 K.

    • Data Acquisition: Acquire 19 F spectra using a standard single-pulse sequence with inverse-gated proton decoupling to simplify the multiplets and allow for accurate integration. Acquire 1 H spectra to observe the ethenyl protons (typically a characteristic AMX spin system between 5.0–7.0 ppm).

    • Data Processing: Phase and baseline-correct the spectra. Reference the 19 F chemical shifts relative to CFCl 3​ (0 ppm).

Protocol 2: UV-Vis Spectrophotometric Titration for pKa and Tautomer Ratio
  • Causality: The 2-pyridone (lactam) form exhibits a distinct π→π∗ transition around 295–305 nm, whereas the 2-hydroxypyridine (lactim) form absorbs at higher energy near 270 nm [2]. By tracking these specific chromophores across a pH gradient, we create a self-validating system (via isosbestic points) to extract the exact pKa and the Keq​ of the tautomers [3].

  • Step-by-Step Method:

    • Buffer Preparation: Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 12.0 in 0.5 pH increments. Verify each with a calibrated pH meter.

    • Sample Preparation: Prepare a 50 μ M stock solution of the isomer in 1% methanol/water. Dilute aliquots into the respective pH buffers to a final concentration of 5 μ M.

    • Spectral Acquisition: Record the UV-Vis absorption spectra (200–400 nm) at each pH using a dual-beam spectrophotometer with a 1 cm quartz cuvette. Use the corresponding blank buffer in the reference cell.

    • Isosbestic Point Analysis: Overlay the spectra to identify sharp isosbestic points, confirming a clean two-state transition between the protonated and deprotonated species.

    • Data Extraction: Plot the absorbance at the λmax​ of the pyridone form against pH. Fit the curve using a non-linear regression (Henderson-Hasselbalch equation) to determine the pKa.

References

  • [1] A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science (RSC Publishing). URL: [Link]

  • [4] Using 19F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. ACS Publications. URL: [Link]

  • [2] Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A (ACS Publications). URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Ethenyl-4-fluoropyridin-2-OL proper disposal procedures

As a Senior Application Scientist specializing in the lifecycle management of complex halogenated heterocycles, I frequently consult on the unique logistical and safety challenges posed by multi-functional compounds. 3-E...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in the lifecycle management of complex halogenated heterocycles, I frequently consult on the unique logistical and safety challenges posed by multi-functional compounds. 3-Ethenyl-4-fluoropyridin-2-OL (CAS: 2126177-70-4)[1] is a prime example of a molecule that requires a highly engineered disposal strategy. It presents a triad of chemical hazards: the thermal toxicity of the fluorine substituent, the latent reactivity of the ethenyl (vinyl) group, and the basicity of the pyridine ring.

Proper disposal of this compound is not merely about regulatory compliance; it is about preventing exothermic runaway in the waste room and catastrophic toxic gas release during destruction. This guide provides a causality-driven, step-by-step operational protocol for the safe disposal and spill management of this compound, ensuring absolute laboratory safety.

Mechanistic Hazard Profiling

To design a self-validating disposal protocol, we must first understand the molecular causality of the compound's hazards.

  • The Ethenyl (Vinyl) Hazard: Vinyl groups are highly susceptible to auto-polymerization initiated by light, heat, or radical formers. In a mixed waste container, uninhibited polymerization can lead to a runaway exothermic reaction, rapid pressure buildup, and catastrophic drum rupture.

  • The Fluorine Hazard: Upon combustion during standard incineration, the robust carbon-fluorine bond is cleaved, reacting with hydrogen sources to form gaseous Hydrogen Fluoride (HF)[2][3]. HF is highly corrosive, etches glass, and causes severe systemic toxicity upon inhalation.

  • The Pyridine Hazard: The nitrogen-containing heteroaromatic ring generates toxic nitrogen oxides (NOx) upon thermal destruction[3][4].

Table 1: Quantitative Hazard and Disposal Parameters

ParameterValue / SpecificationOperational Implication
CAS Number 2126177-70-4Required for waste manifesting and regulatory tracking[1].
Radical Inhibitor Conc. 10 – 50 ppm (BHT)Must be added to waste streams to prevent exothermic vinyl polymerization.
Incineration Temperature > 1100 °CRequired for complete thermal cleavage of the C-F and pyridine bonds.
Scrubber pH Requirement pH 9.0 – 11.0Alkaline scrubber (NaOH/Ca(OH)₂) mandatory to neutralize HF and NOx gases[4].
Spill Absorbent Capacity ~2.5 kg absorbent / 1 L spillUse specialized fluoride-binding agents to immobilize spills[3].

Operational Workflow: Step-by-Step Disposal Methodology

A self-validating protocol ensures that each step contains a verification mechanism to confirm safety before proceeding to the next phase.

Phase 1: Waste Segregation and Stabilization

Causality: Mixing reactive vinyl compounds with incompatible waste (like strong oxidizers or acids) lowers the activation energy for polymerization[2].

  • Isolate 3-Ethenyl-4-fluoropyridin-2-OL waste into a dedicated, clearly labeled High-Density Polyethylene (HDPE) container. Verification: Ensure the container is not glass, as trace HF generation from degraded fluorinated waste will etch and compromise glass integrity.

  • Stabilize the waste by adding a radical inhibitor, such as Butylated hydroxytoluene (BHT) or 4-tert-butylcatechol, to achieve a concentration of 10-50 ppm in the waste solution.

  • Validate: Store the waste container in a temperature-controlled, dark environment (< 20°C) to further suppress thermal or photochemical polymerization initiation.

Phase 2: Primary Containment and Manifesting

Causality: Proper manifesting ensures downstream handlers are aware of the lethal combustion byproducts.

  • Cap the HDPE container tightly and place it within a secondary containment tray to capture potential leaks.

  • Label the waste strictly as: "Halogenated Organic Waste - Contains Fluorinated Pyridines and Polymerizable Vinyl Monomers."

  • Validate: Weigh and physically inspect the container weekly. A sudden, unexplained increase in temperature (felt on the container surface) or bulging indicates active polymerization. If observed, immediately vent the container in a fume hood and chill it.

Phase 3: High-Temperature Incineration Routing

Causality: Standard incineration releases lethal HF and NOx gases into the atmosphere[3][4].

  • Transfer the waste exclusively to a licensed professional waste disposal service equipped for halogenated organics[4].

  • Validate: Verify with the disposal vendor that their facility utilizes a rotary kiln incinerator operating above 1100°C, equipped with an afterburner and an alkaline scrubber system. The scrubber must utilize calcium hydroxide or sodium hydroxide to precipitate fluoride as insoluble, benign Calcium Fluoride (CaF₂).

Emergency Spill Protocol

In the event of a localized spill, immediate neutralization is required to prevent vapor inhalation and surface contamination.

  • Evacuation & PPE: Evacuate personnel from the immediate area. Don a NIOSH-approved respirator with organic vapor/acid gas cartridges, safety goggles, and heavy-duty neoprene gloves[2][4].

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., sand or silica gel). Do not use combustible materials like sawdust, as the compound may be flammable[2].

  • Neutralization: Apply a specialized fluoride-binding absorbent (such as Chemizorb® HF) to the spill area[3]. This chemically binds any free fluoride ions, preventing HF off-gassing.

  • Collection: Use non-sparking tools to sweep the absorbed mixture into a heavy-duty plastic disposal bag[2][5]. Seal and label for halogenated waste incineration.

Disposal Workflow Visualization

G W 3-Ethenyl-4-fluoropyridin-2-OL Waste Generation S Stabilization (Add 10-50 ppm BHT) W->S C HDPE Containment & Halogenated Segregation S->C I High-Temp Incineration (>1100°C) C->I G Combustion Gases (CO2, NOx, HF) I->G A Alkaline Scrubber (HF/NOx Neutralization) G->A E Safe Environmental Discharge (CaF2) A->E

Figure 1: End-to-end disposal and neutralization pathway for fluorinated vinyl pyridine waste.

References

Sources

Handling

Personal protective equipment for handling 3-Ethenyl-4-fluoropyridin-2-OL

As a Senior Application Scientist, I recognize that handling specialized, multi-functional heterocyclic compounds like 3-Ethenyl-4-fluoropyridin-2-OL (CAS: 2126177-70-4) requires a rigorous, causality-driven approach to...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized, multi-functional heterocyclic compounds like 3-Ethenyl-4-fluoropyridin-2-OL (CAS: 2126177-70-4) requires a rigorous, causality-driven approach to safety. This molecule presents a dual-hazard profile: the acute systemic toxicity and rapid skin permeability characteristic of fluoropyridines[1], combined with the severe reactivity and auto-polymerization risks of the ethenyl (vinyl) group[2][3].

Standard laboratory safety templates are insufficient for this compound. The following protocol provides a self-validating system for the safe handling, operational logistics, and disposal of 3-Ethenyl-4-fluoropyridin-2-OL, ensuring scientific integrity and personnel safety.

Physicochemical Risk & Hazard Profile

To design an effective safety protocol, we must first understand the mechanistic hazards of the molecule. The presence of the fluorine atom increases the compound's lipophilicity, enhancing its ability to cross biological membranes (including skin)[4]. Simultaneously, the ethenyl group acts as a reactive monomer; without proper stabilization, it can undergo spontaneous, exothermic chain-growth polymerization that can rupture closed containers[3].

Table 1: Quantitative Hazard Summary & Operational Implications

Hazard ParameterMechanistic CauseOperational Implication
Skin Permeability High lipophilicity from the fluoropyridine core.Rapid systemic absorption. Standard nitrile gloves are strictly prohibited.
Auto-Polymerization Ethenyl (vinyl) group reacts via free-radical initiation.Must be stored away from light/heat. May require a stabilizer like 4-tert-butylcatechol (TBC).
Vapor Toxicity High volatility and neurotoxic properties of pyridines.Mandatory handling within a Class II Type B2 biological safety cabinet or chemical fume hood.
Incompatibilities Reacts violently with oxidizers, strong acids, and peroxides.Strict segregation during storage and waste disposal is required.

Causality-Driven PPE Selection

The most common point of failure in chemical handling is the misapplication of Personal Protective Equipment (PPE). For 3-Ethenyl-4-fluoropyridin-2-OL, PPE selection is dictated by the extreme solvent properties of the pyridine ring.

Table 2: Essential PPE Specifications

PPE CategoryRequired SpecificationScientific Causality (The "Why")
Hand Protection Butyl Rubber (>14 mil) or PE/EVAL (Silver Shield).Pyridine derivatives are aggressive organic solvents that swell and permeate standard thin-mil nitrile gloves in under 1 minute [5][6]. Butyl rubber provides a dense, cross-linked barrier with a breakthrough time of >8 hours[7].
Eye/Face Indirect-vented splash goggles + Full-face shield.Fluoropyridines cause severe, irreversible damage to mucous membranes[1]. A face shield protects against splash hazards caused by sudden exothermic polymerization[3].
Respiratory NIOSH-approved full-face respirator with Organic Vapor (OV) cartridges.Required if handling outside a fume hood. Prevents inhalation of neurotoxic vapors that can cause ataxia and respiratory tract irritation[4][8].
Body Flame-Resistant (FR) Lab Coat + Chemical Apron.The compound is flammable[2]. An FR coat mitigates fire risks, while a butyl or neoprene apron prevents trans-dermal exposure from accidental spills.

Operational Handling Protocol

Every step in handling this compound must be designed to prevent the generation of free radicals (which initiate polymerization) and to eliminate exposure routes.

Step-by-Step Methodology:

  • Atmospheric Control: Purge the reaction vessel and all transfer equipment with an inert gas (Argon or Nitrogen). Reasoning: Ambient oxygen can react with the ethenyl group to form peroxides, which act as potent radical initiators for runaway polymerization[3].

  • Temperature Regulation: Handle the reagent in a sub-ambient environment (e.g., an ice-water bath at 0–4°C) during large-volume transfers. Reasoning: Lowering the kinetic energy of the system exponentially decreases the rate of spontaneous polymerization.

  • Equipment Selection: Use only air-tight glass syringes, Teflon (PTFE)-coated cannulas, and stainless steel needles. Reasoning: Pyridines will rapidly degrade the rubber plungers in standard plastic syringes, leading to catastrophic leaks and sample contamination.

  • Static Dissipation: Ground and bond all receiving containers. Reasoning: The friction from pouring or transferring flammable liquids can generate static electricity, igniting the highly flammable vapor[2].

Emergency Spill Response Workflow

In the event of a spill, the primary threats are acute inhalation toxicity and the potential for the spilled material to polymerize and ignite.

SpillResponse Start Spill Detected: 3-Ethenyl-4-fluoropyridin-2-OL Isolate Evacuate Area & Eliminate Ignition Sources Start->Isolate Assess Assess Spill Volume Isolate->Assess Small Small Spill (< 50 mL) Assess->Small Large Large Spill (> 50 mL) Assess->Large PPE Don PPE: Butyl Gloves & OV Respirator Small->PPE Hazmat Evacuate Facility & Call Hazmat Team Large->Hazmat Absorb Absorb with Inert Material (Sand/Vermiculite) PPE->Absorb Ventilate Ventilate Area & Wash Spill Site Absorb->Ventilate Dispose Transfer to Sealed Hazardous Waste Container Ventilate->Dispose

Figure 1: Decision matrix and operational workflow for 3-Ethenyl-4-fluoropyridin-2-OL spill containment.

Disposal and Quenching Plan

Improper disposal of vinylpyridines can lead to hazardous reactions inside waste carboys.

Step-by-Step Disposal Methodology:

  • Radical Scavenging (Quenching): Never dispose of neat, uninhibited 3-Ethenyl-4-fluoropyridin-2-OL. Before transferring to a waste container, add a radical scavenger such as 4-tert-butylcatechol (TBC) at a concentration of 100–200 ppm[9]. Reasoning: TBC terminates free-radical chain reactions, preventing the compound from polymerizing inside the waste carboy[2].

  • Absorption: For residual amounts in glassware, rinse with a compatible, non-reactive solvent (e.g., dry dichloromethane) and transfer the rinsate to the designated waste container.

  • Waste Segregation: Transfer the stabilized waste into a clearly labeled, vented, high-density polyethylene (HDPE) or PTFE waste container. Strictly isolate this container from acidic waste, heavy metals, and oxidizers[3].

  • Secondary Containment: Place the primary waste container inside a secondary containment bin to capture any material in the event of a container rupture caused by unexpected off-gassing.

References

  • 4-Vinylpyridine - Scientific Polymer Products Source: Scientific Polymer Products URL: [Link]

  • Kimberly-Clark Nitrile Gloves Chemical Resistance Guide* Source: Yale University Environmental Health & Safety URL:[Link]

  • Hand Protection Chemical Resistance Guide Source: San Francisco State University (SFSU) Environment, Health and Safety URL: [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives Source: Discover Chemistry (Springer Nature) URL:[Link]

Sources

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